Triethylsilanol
Description
Structure
3D Structure
Properties
IUPAC Name |
triethyl(hydroxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMSIBFANXCZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060498 | |
| Record name | Triethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-52-4 | |
| Record name | Triethylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1,1-triethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1,1-triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylsilanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triethylsilanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4HY4NF4Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triethylsilanol: A Comprehensive Technical Guide for Researchers
CAS Number: 597-52-4
This technical guide provides an in-depth overview of triethylsilanol ((C₂H₅)₃SiOH), a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.
Core Properties and Data
This compound is a colorless liquid at room temperature.[1] It is characterized by a silicon atom bonded to three ethyl groups and one hydroxyl group, making it a member of the silanol family.[1] This structure imparts properties that make it a valuable reagent in various chemical transformations.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 597-52-4 | [2] |
| Molecular Formula | C₆H₁₆OSi | [2] |
| Molecular Weight | 132.28 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.864 g/mL at 25 °C | [4] |
| Boiling Point | 154-158 °C (at 760 mmHg) | [4] |
| 86-87 °C (at 33 mmHg) | [4] | |
| Refractive Index | n20/D 1.433 | [4] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [4] |
| Solubility | Good solubility in anhydrous organic solvents, ethers, and aromatic hydrocarbons. Practically insoluble in water. | [3] |
Toxicological Data
General Safety Information:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6]
-
Ingestion: May be harmful if swallowed.[6]
-
Flammability: Flammable liquid and vapor.[6]
For the related compound, triethylsilane , an oral LD50 in rats has been reported as >2000 mg/kg, and an inhalation LC50 in rats is >21.3 mg/L for a 4-hour exposure.[7] The acute inhalation toxicity of chlorosilanes, which hydrolyze to silanols, is largely attributed to the chlorine content and the resulting hydrogen chloride.[8]
Synthesis and Reactions
This compound is most commonly synthesized through the hydrolysis of triethylchlorosilane. It can also be prepared by the reduction of triethylchlorosilane using reducing agents like lithium aluminum hydride.[3]
General Synthesis Workflow
The general workflow for synthesizing this compound from triethylchlorosilane is a straightforward hydrolysis reaction. This process can be visualized as follows:
Key Chemical Reactions
This compound participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
-
Reaction with Water: In the presence of alkaline water, the Si-H bond can break.[3]
-
Reaction with Alkyl and Alkoxyl Lithium: It reacts with alkyl lithium to form alkyl-substituted silanes and with alkoxyl lithium to produce triethyl alkoxy silanes.[3]
-
Reaction with Hydrogen Chloride: In the presence of a catalyst like aluminum chloride, it can be converted back to triethylchlorosilane.[3]
-
Addition Reactions: With a platinum catalyst, it can undergo addition reactions with alkenes.[3]
The following diagram illustrates these key reactive pathways:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Synthesis of Triethylsilanol from Triethylchlorosilane: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of triethylsilanol via the hydrolysis of triethylchlorosilane. The document outlines the fundamental reaction mechanism, a detailed, generalized experimental protocol, and methods for the purification of the final product. Quantitative data, based on typical reaction efficiencies, is presented in a structured format for clarity. Furthermore, this guide includes schematic diagrams generated using Graphviz to visually represent the reaction pathway and the experimental workflow, offering an accessible yet thorough resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound ((C₂H₅)₃SiOH) is an organosilicon compound of significant interest in organic and medicinal chemistry. Its utility stems from its role as a versatile synthetic intermediate and as a bulky hydroxylating agent. The synthesis of this compound is most commonly and efficiently achieved through the hydrolysis of triethylchlorosilane. This process involves the nucleophilic substitution of the chloro group with a hydroxyl group from water. The reaction is typically conducted in the presence of a mild base to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing potential side reactions. This guide will delve into the core aspects of this synthetic transformation, providing practical guidance for its successful implementation in a laboratory setting.
Reaction Mechanism
The synthesis of this compound from triethylchlorosilane proceeds via a nucleophilic substitution reaction at the silicon center. The mechanism can be described in the following steps:
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom of triethylchlorosilane. This forms a pentacoordinate silicon intermediate.
-
Leaving Group Departure: The chlorine atom, a good leaving group, departs as a chloride ion.
-
Deprotonation: A base, such as triethylamine or sodium bicarbonate, abstracts a proton from the oxonium ion intermediate, yielding this compound and the protonated base.
The overall reaction is as follows:
(C₂H₅)₃SiCl + H₂O + Base → (C₂H₅)₃SiOH + Base·HCl
The presence of a base is crucial to neutralize the hydrochloric acid generated, which could otherwise protonate the starting material or the product, leading to undesired side reactions or equilibrium limitations.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound from triethylchlorosilane.
Materials:
-
Triethylchlorosilane ((C₂H₅)₃SiCl)
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of sodium bicarbonate (1.1 equivalents) in deionized water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Triethylchlorosilane (1.0 equivalent) is dissolved in diethyl ether and transferred to a dropping funnel.
-
The triethylchlorosilane solution is added dropwise to the stirred, cooled aqueous sodium bicarbonate solution over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete hydrolysis.
-
The reaction mixture is then transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by fractional distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound from triethylchlorosilane.
| Parameter | Value | Notes |
| Reactant | Triethylchlorosilane | |
| Molecular Weight | 150.72 g/mol | |
| Product | This compound | |
| Molecular Weight | 132.28 g/mol | |
| Typical Yield | 85-95% | Yield is dependent on reaction conditions and purification efficiency. |
| Purity (Post-distillation) | >98% | As determined by GC-MS or NMR spectroscopy. |
| Boiling Point of Product | 154 °C | At atmospheric pressure. |
Purification
The primary method for purifying this compound from the reaction mixture is fractional distillation . Due to the relatively high boiling point of this compound (154 °C), distillation under reduced pressure is often preferred to prevent potential decomposition at higher temperatures.
Post-distillation, the purity of this compound can be assessed using various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any residual starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching vibration of the silanol group.
Visualizations
Reaction Pathway Diagram
An In-depth Technical Guide to Triethylsilanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental physicochemical properties of triethylsilanol, a versatile organosilicon compound. The information is presented to support its application in research, development, and manufacturing environments.
Physicochemical Data Summary
The core molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and material characterization.
| Parameter | Value | Citations |
| Molecular Formula | C6H16OSi | [1][2][3][4] |
| Molecular Weight | 132.28 g/mol | [1][2][4][5][6][7][8] |
| IUPAC Name | triethyl(hydroxy)silane | [1] |
| CAS Number | 597-52-4 | [2][3][8] |
| Density | ~0.864 g/mL at 25 °C | [6][8] |
| Boiling Point | 154 - 158 °C | [4][5][9] |
| Refractive Index | ~1.433 (at 20 °C) | [4][5][8] |
Molecular Structure and Connectivity
To facilitate a deeper understanding of its chemical behavior, the following diagram illustrates the logical relationship and bonding of the constituent atoms within the this compound molecule. This visualization is based on its chemical formula and standard bonding principles.
Note on Experimental Protocols: Detailed experimental protocols for specific applications of this compound are highly dependent on the context of the study or process. As such, they are not provided in this general technical guide. Researchers should refer to peer-reviewed literature for methodologies relevant to their specific field of inquiry.
References
- 1. This compound | C6H16OSi | CID 69005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [stenutz.eu]
- 6. This compound [chembk.com]
- 7. This compound (CAS 597-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 三乙基硅烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 597-52-4 [chemicalbook.com]
Triethylsilanol Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triethylsilanol in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed, generalized experimental protocol for researchers to determine quantitative solubility in their own laboratories.
Executive Summary
This compound, a fundamental organosilicon compound, is widely utilized in organic synthesis and materials science. Its solubility profile is crucial for its application in various chemical processes, including its use as a reagent and for the synthesis of silicone polymers. This guide summarizes the known qualitative solubility of this compound and presents a standard experimental methodology for its quantitative determination.
Solubility Profile of this compound
This compound is generally characterized by its high solubility in a broad range of anhydrous organic solvents.[1][2] This is a consequence of its molecular structure, which combines a polar hydroxyl (-OH) group with nonpolar ethyl (-CH2CH3) groups, allowing for interactions with various solvent types. Conversely, it is considered practically insoluble in water.[3][4][5][6]
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | General Solubility Description | Reference |
| Ethers | Good solubility | [1] |
| Aromatic Hydrocarbons | Good solubility | [1] |
| General Organic Solvents | Excellent solubility | [2] |
| Water | Practically insoluble / Insoluble | [3][4][5][6][7] |
Note: The information presented is qualitative. For precise applications, experimental determination of solubility is recommended.
Experimental Protocol for Quantitative Solubility Determination
The following section details a generalized "shake-flask" method, a common gravimetric technique, for determining the solubility of a liquid analyte like this compound in a liquid solvent. This method is reliable for generating precise solubility data.
Principle
A saturated solution is prepared by agitating an excess amount of the solute (this compound) in the solvent of interest at a constant temperature until equilibrium is reached. A known mass of the saturated solution is then taken, and the solvent is evaporated, allowing for the determination of the mass of the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., Toluene, Diethyl Ether, Acetone)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for solvent evaporation
-
Fume hood
Experimental Procedure
-
Preparation: Add an excess amount of this compound to a clean, dry glass vial. "Excess" means that undissolved this compound should be visible after equilibration.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of a separate, undissolved this compound phase at the end of this period is crucial.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved phase to settle. This can be accelerated by centrifugation if necessary. It is critical that the temperature is maintained during this step to prevent changes in solubility.
-
Sample Extraction: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense a known mass of the filtered, saturated solution into a pre-weighed evaporation dish. Recording the exact mass of the solution is critical.
-
Solvent Evaporation: Place the evaporation dish in a fume hood and allow the solvent to evaporate. This process can be expedited by gentle heating in an oven at a temperature well below the boiling point of this compound (158 °C)[5][6] to avoid its evaporation. A vacuum oven is ideal for this step.
-
Final Weighing: Once all the solvent has been removed and the dish has returned to room temperature in a desiccator, weigh the evaporation dish containing the this compound residue.
-
Calculation: Calculate the solubility.
Calculation of Solubility
The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of saturated solution (M_solution): (Mass of dish + solution) - (Mass of empty dish)
-
Mass of dissolved this compound (M_solute): (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent (M_solvent): M_solution - M_solute
-
Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. gelest.com [gelest.com]
- 5. This compound CAS#: 597-52-4 [m.chemicalbook.com]
- 6. 597-52-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Safety Data Sheet of Triethylsilanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for triethylsilanol (CAS No. 597-52-4), drawing from its Safety Data Sheet (SDS). The information is presented to be readily accessible and useful for laboratory and drug development settings, with a focus on quantitative data, handling procedures, and emergency preparedness.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C6H16OSi.[1] It is primarily used as a chemical intermediate in research and industrial applications.[2] The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Weight | 132.28 g/mol | [3][4][5] |
| Appearance | Colorless clear liquid | [1][3][6] |
| Physical State | Liquid | [1][2][6] |
| Boiling Point | 158 °C (lit.) | [1][3][4][5][7][8] |
| 86-87 °C / 33 mmHg (lit.) | [4][5][7][8] | |
| Density | 0.864 g/mL at 25 °C (lit.) | [1][4][7][8] |
| Flash Point | 57 °C (135 °F) - closed cup | [4][9] |
| 41 °C / 105.8 °F | [1] | |
| Water Solubility | Insoluble or difficult to mix | [1][5][9] |
| Refractive Index | n20/D 1.433 (lit.) | [3][4][7][8] |
| Vapor Density | 4.56 | [1] |
Hazard Identification and Classification
This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.
| Classification | Code | Description |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][10][11] |
The following diagram illustrates the GHS classification and associated precautionary measures.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. gelest.com [gelest.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 97 597-52-4 [sigmaaldrich.com]
- 5. This compound | 597-52-4 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 597-52-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound | C6H16OSi | CID 69005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gestis.dguv.de [gestis.dguv.de]
An In-depth Technical Guide to the Chemical Compatibility of Triethylsilanol
For Researchers, Scientists, and Drug Development Professionals
Triethylsilanol ((C₂H₅)₃SiOH) is an organosilicon compound with a versatile role in organic synthesis and materials science. A thorough understanding of its chemical compatibility is crucial for its safe handling, storage, and application, particularly in the context of research and drug development where purity and reaction integrity are paramount. This guide provides a detailed overview of this compound's known chemical compatibility, experimental protocols for its assessment, and its solubility profile.
Chemical Compatibility and Reactivity
This compound exhibits stability under normal conditions but is incompatible with several classes of chemicals. Its reactivity is primarily centered around the hydroxyl group and its sensitivity to certain conditions.
Table 1: Chemical Compatibility of this compound
| Chemical Class | Compatibility | Known Reactions and Remarks |
| Strong Oxidizing Agents | Incompatible | May react vigorously, posing a fire or explosion hazard.[1][2] |
| Peroxides | Incompatible | Can lead to hazardous reactions.[3] |
| Acids | Incompatible | Sensitive to acidic conditions, which can catalyze condensation reactions.[4] |
| Bases | Incompatible | Sensitive to basic conditions; reacts with alkali water.[4] |
| Alkyl Lithium Reagents | Incompatible | Reacts with the Si-H bond (note: this reactivity is more characteristic of triethylsilane, but caution is advised with silanols).[4] |
| Alkoxyl Lithium Reagents | Incompatible | Reacts with the hydroxyl group.[4] |
| Water | Generally Stable | Practically insoluble and shows no reaction with water under neutral conditions.[5][6] However, it is sensitive to moisture, especially in the presence of acids or bases, and may release hydrogen gas upon exposure.[4] |
| Heat, Open Flames, Sparks | Incompatible | Flammable liquid. Avoid exposure to ignition sources.[2][3] |
Hazardous Decomposition: When exposed to high temperatures or fire, this compound can decompose to produce carbon monoxide, carbon dioxide, and silicon dioxide.[1][2]
Solubility Profile
The solubility of a compound is a critical parameter in its application, especially in drug formulation and synthesis.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [5][6][7] |
Experimental Protocols for Chemical Compatibility Assessment
While specific, detailed experimental protocols for the chemical compatibility of this compound are not widely published, a generalized methodology can be adapted from standard practices for testing the chemical resistance of materials, such as those outlined in ASTM D543.[8]
General Protocol: Immersion Testing for Material Compatibility
This protocol outlines a general procedure to assess the compatibility of this compound with various materials (e.g., polymers, elastomers) that might be used in storage containers, reaction vessels, or delivery systems.
1. Material Preparation:
- Select the material to be tested (e.g., PTFE, polyethylene, stainless steel).
- Cut the material into standardized test specimens with known dimensions and surface area.
- Clean the specimens to remove any surface contaminants and dry them thoroughly.
- Measure and record the initial weight, dimensions, and any other relevant physical properties (e.g., hardness, color) of each specimen.
2. Exposure:
- Place the test specimens in a suitable container made of a material known to be inert to this compound.
- Fully immerse the specimens in this compound.
- Seal the container to prevent evaporation and contamination.
- Store the container at a controlled temperature for a specified duration. Testing at ambient and elevated temperatures is recommended to simulate various conditions.
3. Post-Exposure Analysis:
- After the specified exposure time, carefully remove the specimens from the this compound.
- Clean the surface of the specimens with a suitable solvent that does not affect the material and allow them to dry completely.
- Measure and record the final weight and dimensions of the specimens.
- Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.
- Conduct mechanical testing (e.g., tensile strength, elongation) to determine any changes in physical properties compared to control specimens that were not exposed to this compound.
4. Data Interpretation:
- Calculate the percentage change in weight and dimensions.
- Compare the post-exposure mechanical properties to the baseline data.
- A significant change in any of these parameters indicates incompatibility.
Logical Workflow for Compatibility Testing
The following diagram illustrates a logical workflow for conducting a chemical compatibility assessment.
This structured approach ensures a systematic evaluation of material compatibility with this compound, providing reliable data for making informed decisions in research and development settings. The lack of extensive published compatibility data underscores the importance of conducting such empirical testing for specific applications and materials.
References
- 1. Standard Test Method for Evaluation of Chemical Resistance of Thermoplastics for Non-Disposable Medical Devices – A Voice from Industry Collaboration Through the COVID-19 Pandemic - Medical Design Briefs [medicaldesignbriefs.com]
- 2. case.edu [case.edu]
- 3. Chemical Compatibility ASTM D543 [intertek.com]
- 4. Mastering the Compatibility of Chemicals | Learn More [atlasfibre.com]
- 5. How is chemical resistance tested and measured? | The Armoloy Corporation [armoloy.com]
- 6. youtube.com [youtube.com]
- 7. atslab.com [atslab.com]
- 8. store.astm.org [store.astm.org]
An In-depth Technical Guide to the Basic Hydrolysis of Triethylsilyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic hydrolysis of triethylsilyl (TES) ethers, a crucial deprotection strategy in organic synthesis. This document outlines the core principles governing the stability of TES ethers, the mechanism of base-catalyzed cleavage, and detailed experimental protocols. Quantitative data is presented to facilitate comparison with other common silyl ether protecting groups.
Core Principles of Silyl Ether Stability under Basic Conditions
The stability of silyl ethers in basic media is primarily dictated by the steric hindrance around the silicon atom. Bulky substituents on the silicon atom impede the approach of a nucleophile, such as a hydroxide or alkoxide ion, thus slowing the rate of cleavage. The generally accepted order of stability for common silyl ethers under basic conditions is as follows:
Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) ≈ tert-Butyldiphenylsilyl (TBDPS) < Triisopropylsilyl (TIPS) [1][2]
The triethylsilyl group, with its three ethyl substituents, offers a moderate level of steric bulk, rendering it more stable than the highly labile trimethylsilyl (TMS) group but more susceptible to cleavage than the bulkier tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.[1] This intermediate stability is a key feature of TES ethers, allowing for their selective removal in the presence of more robust silyl protecting groups.
Mechanism of Basic Hydrolysis
The basic hydrolysis of triethylsilyl ethers is believed to proceed through a nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom. This attack can proceed via a pentacoordinate silicon intermediate. The subsequent collapse of this intermediate results in the cleavage of the silicon-oxygen bond and the formation of the corresponding alcohol and a triethylsilanolate species, which is then protonated upon workup.
Figure 1. Proposed reaction pathway for the basic hydrolysis of a triethylsilyl ether.
Quantitative Data on Silyl Ether Stability
The relative rates of hydrolysis provide a quantitative measure of the stability of different silyl ethers under basic conditions. The following table summarizes this data, using the trimethylsilyl (TMS) ether as a reference point.
| Silyl Ether | Abbreviation | Relative Rate of Basic Hydrolysis[1] |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Table 1. Relative rates of base-catalyzed hydrolysis of common silyl ethers.
The data clearly indicates that TES ethers are significantly more labile than TBDMS, TBDPS, and TIPS ethers under basic conditions, making selective deprotection a viable synthetic strategy.
The following table provides specific examples of basic deprotection of triethylsilyl ethers with reported yields and reaction times.
| Substrate Type | Base/Solvent | Temperature | Time | Yield | Reference |
| Primary Alcohol | K₂CO₃ / MeOH | 0 °C to RT | 13 h | 92% | SynArchive |
Table 2. Examples of Basic Deprotection of Triethylsilyl Ethers.
Experimental Protocols
The following are detailed methodologies for the basic hydrolysis of triethylsilyl ethers.
General Protocol using Potassium Carbonate in Methanol
This protocol is a mild and effective method for the deprotection of TES ethers. It is adapted from a general procedure for the cleavage of TMS ethers.[3]
Materials:
-
Triethylsilyl-protected alcohol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the triethylsilyl-protected alcohol in anhydrous methanol (approximately 0.1-0.2 M).
-
Add an excess of anhydrous potassium carbonate (typically 3-5 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
Figure 2. General experimental workflow for the deprotection of TES ethers using K₂CO₃/MeOH.
Considerations for Other Basic Conditions
While potassium carbonate in methanol is a common choice, other bases can also be employed for the hydrolysis of TES ethers. The choice of base and solvent will depend on the specific substrate and the presence of other functional groups.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These stronger bases can be used in aqueous or alcoholic solutions for more rapid deprotection. However, they may not be suitable for substrates containing base-labile functional groups such as esters or epoxides.
-
Ammonia in Methanol (NH₃/MeOH): A solution of ammonia in methanol provides a milder basic condition that can be effective for the cleavage of TES ethers, particularly for sensitive substrates.
It is important to note that reaction conditions, including temperature and reaction time, will need to be optimized for each specific substrate and chosen base.
Conclusion
Triethylsilyl ethers serve as versatile protecting groups for hydroxyl functionalities, offering a balance of stability and reactivity. Their cleavage under basic conditions is a reliable and frequently employed transformation in organic synthesis. The rate of this hydrolysis is primarily governed by steric factors, allowing for the selective deprotection of TES ethers in the presence of bulkier silyl groups like TBDMS and TIPS. The use of mild bases such as potassium carbonate in methanol provides an effective method for this deprotection, compatible with a range of functional groups. For more challenging deprotections, stronger bases can be utilized, though careful consideration of substrate compatibility is essential. This guide provides the foundational knowledge and practical protocols to assist researchers in the strategic application of basic hydrolysis of triethylsilyl ethers in their synthetic endeavors.
References
Spectroscopic Characterization of Triethylsilanol: A Technical Guide
Introduction
Triethylsilanol ((C₂H₅)₃SiOH) is an organosilicon compound belonging to the silanol family, characterized by a hydroxyl group bonded to a silicon atom. Its chemical properties and reactivity are of significant interest in various fields, including materials science and organic synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in the replication and validation of these findings.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are summarized below. The data was obtained in deuterated chloroform (CDCl₃) as the solvent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~0.98 | Triplet | 9H | ~7.8 | -CH₃ |
| ~0.64 | Quartet | 6H | ~7.8 | -CH₂- |
| Variable | Singlet (broad) | 1H | - | -OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~7.4 | -CH₃ |
| ~3.6 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2950 | Strong | C-H stretch (asymmetric) |
| ~2870 | Strong | C-H stretch (symmetric) |
| ~1460 | Medium | C-H bend |
| 1260-1050 | Strong | C-O stretch |
| ~840 | Strong | Si-C stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The key mass spectral data for this compound, obtained by electron ionization (EI), are summarized in Table 4.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 132 | Moderate | [M]⁺ (Molecular Ion) |
| 103 | High | [M - C₂H₅]⁺ |
| 75 | Very High (Base Peak) | [(C₂H₅)₂SiOH]⁺ |
| 47 | Moderate | [C₂H₅Si]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a small drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution can be prepared by dissolving the sample in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄).
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty salt plates or the pure solvent is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and assigned to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica with Triethylsilanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of silica particles using triethylsilanol. This process, often referred to as "endcapping," is crucial for altering the surface properties of silica, rendering it more hydrophobic and suitable for a variety of applications in chromatography, drug delivery, and other areas of materials science.
Introduction to this compound Surface Modification
Silica, with its high surface area and porous structure, is a widely used material. Its surface is typically hydrophilic due to the presence of silanol groups (Si-OH).[1] These silanol groups can lead to undesirable interactions, such as peak tailing of basic compounds in chromatography and uncontrolled release of certain drugs.[2][3]
Surface modification with this compound replaces these active, polar silanol groups with more inert, hydrophobic triethylsilyl groups (-Si(CH₂CH₃)₃). This process significantly reduces the polarity of the silica surface, leading to improved chromatographic performance and offering a modified matrix for controlled drug delivery applications. The reaction involves the condensation of this compound with the surface silanol groups of silica.
Key Applications
The hydrophobicity imparted by this compound modification makes the silica suitable for various applications:
-
High-Performance Liquid Chromatography (HPLC): this compound-modified silica is used as a stationary phase in reversed-phase chromatography. The "endcapping" of residual silanol groups after initial bonding of, for example, a C18 phase, minimizes unwanted interactions with basic analytes, resulting in improved peak shape and resolution.[4][5]
-
Drug Delivery: The modified silica surface can be used to control the loading and release of hydrophobic drugs. The altered surface chemistry can enhance the loading capacity of non-polar active pharmaceutical ingredients (APIs) and modulate their release profile.[6][7]
-
Solid-Phase Extraction (SPE): The hydrophobic nature of the modified silica makes it an effective sorbent for the extraction and purification of non-polar compounds from aqueous matrices.
-
Biocatalysis: Immobilization of enzymes on hydrophobic supports can enhance their stability and reusability in non-aqueous solvent systems.
Experimental Protocols
The following protocols provide a general framework for the surface modification of silica with this compound. Researchers should optimize the reaction conditions based on the specific type of silica (e.g., particle size, pore diameter, surface area) and the desired degree of surface coverage.
Materials and Reagents
-
Silica gel (chromatography grade, specify particle size and pore diameter)
-
This compound (≥98% purity)
-
Anhydrous toluene (or other suitable inert, high-boiling solvent)
-
Anhydrous methanol (for washing)
-
Anhydrous dichloromethane (for washing)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Pre-treatment of Silica
Prior to modification, it is crucial to activate the silanol groups on the silica surface by removing physically adsorbed water.
-
Place the silica gel in a round-bottom flask.
-
Heat the silica gel under vacuum at 150-200 °C for 4-6 hours.
-
Cool the silica gel to room temperature under a continuous stream of inert gas to prevent re-adsorption of moisture.
Surface Modification (Silylation) Protocol
This procedure should be carried out under an inert atmosphere to prevent side reactions caused by moisture.
-
To the flask containing the pre-treated silica, add anhydrous toluene to create a slurry.
-
Add an excess of this compound to the slurry. The amount of this compound will depend on the surface area of the silica and the desired degree of silylation. A typical starting point is a 5-10 fold molar excess relative to the estimated number of surface silanol groups (approximately 8 µmol/m² for fully hydroxylated silica).[1]
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with constant stirring.
-
Maintain the reflux for 12-24 hours. The reaction time can be optimized based on the desired surface coverage.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the modified silica using a Büchner funnel.
-
Wash the silica sequentially with copious amounts of anhydrous toluene, anhydrous dichloromethane, and anhydrous methanol to remove unreacted this compound and any by-products.
-
Dry the modified silica in a vacuum oven at 60-80 °C for at least 12 hours to remove residual solvent.
-
Store the final product in a desiccator to prevent moisture contamination.
Characterization of Modified Silica
Several analytical techniques can be employed to confirm the successful modification of the silica surface and to quantify the changes in its properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To qualitatively confirm the presence of triethylsilyl groups. Look for the appearance of C-H stretching vibrations (around 2878 and 2944 cm⁻¹) and the reduction in the intensity of the broad O-H stretching band of the silanol groups (around 3400 cm⁻¹).[8]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface. The weight loss between 200 °C and 800 °C corresponds to the decomposition of the triethylsilyl groups.[9]
-
Elemental Analysis (EA): To determine the carbon and hydrogen content of the modified silica, which can be used to calculate the grafting density.
-
Contact Angle Measurement: To assess the change in surface hydrophobicity. A significant increase in the water contact angle indicates successful hydrophobic modification.[10][11]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of unmodified and this compound-modified silica. The exact values will vary depending on the starting silica material and the reaction conditions.
Table 1: Surface Characterization Data
| Parameter | Unmodified Silica | This compound-Modified Silica |
| Surface Area (BET) | 300 - 500 m²/g | 250 - 450 m²/g |
| Pore Volume | 0.7 - 1.2 cm³/g | 0.6 - 1.0 cm³/g |
| Pore Diameter | 60 - 120 Å | 60 - 120 Å |
| Grafting Density (from TGA/EA) | N/A | 1.5 - 3.0 µmol/m² |
| Carbon Content (from EA) | < 0.1% | 2 - 5% |
Table 2: Hydrophobicity and Performance Data
| Parameter | Unmodified Silica | This compound-Modified Silica |
| Water Contact Angle | < 20° | 100 - 120° |
| Chromatographic Tailing Factor (for a basic analyte) | > 2.0 | 1.0 - 1.5 |
| Drug Loading Capacity (for a model hydrophobic drug) | Low | Moderate to High |
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for silica surface modification and the chemical reaction at the silica surface.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. Synthesis and study of organo-modified silica based hydrogels: Rheological properties and drug release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Organically Modified Derivatives of Silica on the Structure and the Wetting Angle Values of Silica Coatings [mdpi.com]
Application Notes and Protocols: Triethylsilanol-Based Hydrophobic Coatings
Introduction
Surface modification to impart hydrophobicity is a cornerstone of advanced materials science, with applications ranging from self-cleaning surfaces and anti-corrosion coatings to biomedical devices and drug delivery systems. Organosilanes are highly effective for this purpose due to their ability to form stable, covalent bonds with a variety of substrates. This document provides a detailed protocol for creating hydrophobic coatings using organotriethoxysilane precursors, which function through the in-situ formation of reactive silanol intermediates, conceptually similar to triethylsilanol.
The process relies on a two-step mechanism: hydrolysis of the ethoxy groups on the silane to form reactive silanol groups (-Si-OH), followed by the condensation of these silanols with hydroxyl groups on the substrate surface and with each other.[1] This creates a durable, cross-linked siloxane (Si-O-Si) network that covalently anchors a layer of molecules with hydrophobic functional groups to the surface.[1] The sol-gel method is a common and effective technique for applying these coatings.[2][3]
Chemical Mechanism of Surface Modification
The fundamental chemistry involves the hydrolysis of an organotriethoxysilane precursor in the presence of water, often catalyzed by an acid or base, to yield a reactive organosilanol. This intermediate then condenses with surface hydroxyl (-OH) groups and other silanol molecules to form a stable, hydrophobic monolayer.
Experimental Protocols
Protocol 1: Substrate Preparation (Glass/Silicon)
Proper substrate cleaning and activation are critical for achieving a uniform and durable coating. This protocol ensures the surface is free of organic contaminants and possesses a high density of hydroxyl groups for bonding.
-
Initial Cleaning: Sequentially sonicate the substrate in laboratory-grade detergent, deionized water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Surface Activation (Plasma Treatment): Place the dried substrate in a plasma cleaner (oxygen or air plasma) for 3-5 minutes. This removes residual organic traces and generates surface hydroxyl (-OH) groups.
-
Storage: Use the activated substrate immediately for the best results. If storage is necessary, keep it in a desiccator or under vacuum to prevent atmospheric contamination.
Protocol 2: Hydrophobic Coating via Sol-Gel Method
This protocol describes the preparation of the coating solution and its application via dip-coating.
Materials and Reagents:
-
Organotriethoxysilane precursor (e.g., Octyltriethoxysilane)
-
Ethanol (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl, as a catalyst)
-
Clean, activated substrate
-
Glass beakers and magnetic stirrer
-
Dip-coater or a controlled-speed motor
-
Oven or hotplate
Procedure:
-
Solution Preparation:
-
In a clean glass beaker, prepare a 95% ethanol / 5% deionized water solution (v/v). For example, mix 95 mL of ethanol with 5 mL of water.
-
Adjust the pH of the solution to approximately 4-5 by adding a few drops of 0.1M HCl while stirring. This catalyzes the hydrolysis reaction.[1]
-
Add the organotriethoxysilane to the solution to a final concentration of 1-5% (v/v). For example, add 1 mL of octyltriethoxysilane to 99 mL of the acidified ethanol/water mixture.
-
Stir the solution at room temperature for 1-2 hours to allow for sufficient hydrolysis of the silane precursor into reactive silanols.
-
-
Coating Application (Dip-Coating):
-
Immerse the clean, activated substrate into the prepared silane solution.
-
Allow the substrate to remain in the solution for 60 seconds to ensure complete wetting.[4]
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed can be adjusted to control coating thickness.
-
-
Curing:
-
Allow the coated substrate to air-dry for 10-15 minutes to evaporate the bulk of the solvent.
-
Heat the substrate in an oven or on a hotplate at 100-120°C for 1 hour. This step promotes the covalent bonding (condensation) of the silanol groups to the substrate and completes the formation of the cross-linked siloxane network.
-
-
Final Rinse: After cooling to room temperature, rinse the coated surface with ethanol or isopropanol to remove any loosely adsorbed molecules and then dry with nitrogen gas.
Experimental Workflow Visualization
The entire process, from substrate preparation to final characterization, follows a logical sequence to ensure reproducibility and high-quality coatings.
Data Presentation: Performance of Silane-Based Coatings
The effectiveness of a hydrophobic coating is primarily quantified by its water contact angle (WCA). A surface is considered hydrophobic if the WCA is greater than 90°. The following table summarizes performance data from studies using similar alkoxysilane precursors.
| Substrate Material | Silane Precursor Used | Achieved Water Contact Angle (WCA) | Additional Performance Metrics | Reference |
| Concrete | Tetraethyl Orthosilicate (TEOS) & Octyltriethoxysilane | ~141° | 24-hour water absorption reduced from 25g to 9g. | [3] |
| Cellulosic Materials | Triethoxy(octyl)silane | 135° | Hydrophobic properties retained over a long period. | [5] |
| Glass | Methyltriethoxysilane (MTES) & TEOS | 152° (Superhydrophobic) | Surface exhibits self-cleaning properties. | [6] |
| Glass | Octadecyltrimethoxysilane (OTS) | 114° | Forms a closely packed monolayer. | [7] |
Characterization Protocols
Protocol 3: Static Water Contact Angle Measurement
This is the most direct method to quantify the hydrophobicity of the coated surface.
-
Instrument Setup: Place the coated substrate on the sample stage of a goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the coated surface.
-
Image Capture: A camera captures a high-resolution profile image of the droplet at the liquid-solid interface.[4]
-
Angle Analysis: The instrument's software analyzes the image to calculate the angle formed between the tangent of the droplet and the surface.
-
Measurement: For statistical relevance, measure the contact angle at 3 to 5 different locations on the surface and calculate the average. A higher angle indicates greater hydrophobicity.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. qspace.library.queensu.ca [qspace.library.queensu.ca]
The Role of Triethylsilanol in Tailoring Silicone Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsilanol ((C₂H₅)₃SiOH) is a monofunctional organosilicon compound that plays a crucial role as a chain-terminating or "end-capping" agent in the synthesis of silicone polymers. Its single reactive hydroxyl group allows for precise control over the molecular weight and, consequently, the physical properties of the resulting polymer, such as viscosity and thermal stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of silicone polymers, primarily through ring-opening polymerization of cyclosiloxanes.
Core Applications of this compound in Silicone Polymer Synthesis
This compound is instrumental in the production of a wide array of silicone materials with specialized properties. Its incorporation into silicone polymers can impart desirable characteristics such as flexibility, temperature resistance, and durability, making these materials suitable for demanding applications in industries ranging from construction and electronics to healthcare.[1] The primary functions of this compound in silicone polymer synthesis include:
-
Molecular Weight Control: By acting as a chain terminator, this compound effectively controls the degree of polymerization, allowing for the synthesis of silicone fluids with specific viscosities.
-
End-Group Functionalization: The triethylsilyl group provides a non-reactive, hydrophobic end-cap to the polymer chain, enhancing thermal stability and altering surface properties.
-
Initiator in Ring-Opening Polymerization: Silanols, including this compound, can act as initiators in the organocatalytic ring-opening polymerization of cyclotrisiloxanes, enabling the synthesis of well-defined linear polysiloxanes.[2]
Experimental Protocols
This section details two primary methods for the synthesis of silicone polymers utilizing this compound: ring-opening polymerization of hexamethylcyclotrisiloxane (D₃) and a condensation reaction.
Protocol 1: Synthesis of this compound-Terminated Polydimethylsiloxane via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of a this compound-terminated polydimethylsiloxane (PDMS) fluid through the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D₃), where this compound acts as a chain-terminating agent. The molecular weight of the resulting polymer is controlled by the molar ratio of the monomer to the end-capping agent.
Materials:
-
Hexamethylcyclotrisiloxane (D₃), dried and distilled
-
This compound, dried and distilled
-
Potassium hydroxide (KOH), as a catalyst solution in methanol
-
Toluene, anhydrous
-
Methanol
-
Activated carbon
-
Filter aid (e.g., Celite)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer is charged with the desired amount of D₃ and anhydrous toluene.
-
Initiation: The mixture is heated to 80°C under a nitrogen atmosphere. A catalytic amount of KOH solution in methanol is then added to initiate the polymerization. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of living polymer chains.
-
Chain Termination: A calculated amount of this compound, dissolved in anhydrous toluene, is added to the reaction mixture to terminate the polymerization. The amount of this compound is determined based on the target molecular weight of the polymer. The reaction is continued for an additional 1-2 hours to ensure complete end-capping.
-
Neutralization and Purification: The reaction mixture is cooled to room temperature, and the catalyst is neutralized by the addition of a slight excess of acetic acid. The solution is then treated with activated carbon to remove colored impurities.
-
Filtration and Solvent Removal: The mixture is filtered through a pad of filter aid to remove the activated carbon and any precipitated salts. The solvent is then removed under reduced pressure using a rotary evaporator to yield the this compound-terminated polydimethylsiloxane fluid.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). ¹H NMR and ²⁹Si NMR spectroscopy are used to confirm the polymer structure and the presence of the triethylsilyl end-groups.
Experimental Workflow:
Protocol 2: Synthesis of Silicone Resin via Co-hydrolysis and Condensation
This protocol outlines the synthesis of a silicone resin through the co-hydrolysis and condensation of tetraethoxysilane (TEOS) and chlorotrimethylsilane, where this compound can be used as a co-condensing agent to modify the resin properties.[3]
Materials:
-
Tetraethoxysilane (TEOS)
-
Chlorotrimethylsilane
-
This compound
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Hydrolysis: A mixture of TEOS, chlorotrimethylsilane, and this compound is dissolved in toluene in a round-bottom flask equipped with a stirrer and a dropping funnel. A mixture of concentrated HCl and deionized water is added dropwise to the silane solution with vigorous stirring. The hydrolysis is typically carried out at room temperature.
-
Condensation: After the addition of the acidic water, the mixture is heated to reflux for several hours to promote the condensation of the resulting silanols into a silicone resin. Water is removed from the reaction mixture by azeotropic distillation using a Dean-Stark trap.
-
Washing and Drying: The reaction mixture is cooled, and the organic layer is washed successively with deionized water until the washings are neutral. The organic layer is then dried over anhydrous sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is removed under reduced pressure to yield the silicone resin.
-
Characterization: The resin is characterized by FTIR to identify the Si-O-Si linkages and residual Si-OH groups. GPC is used to determine the molecular weight distribution.
Reaction Pathway:
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of this compound-terminated polydimethylsiloxane via ring-opening polymerization of D₃. The data illustrates the effect of the monomer-to-end-capper ratio on the molecular weight and polydispersity of the resulting polymer.
Table 1: Synthesis of this compound-Terminated PDMS
| Entry | D₃ (g) | This compound (g) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 20.0 | 2.36 | 85 | 2,500 | 2,900 | 1.16 |
| 2 | 20.0 | 1.18 | 88 | 5,100 | 6,000 | 1.18 |
| 3 | 20.0 | 0.59 | 90 | 10,200 | 12,500 | 1.23 |
Note: The data presented in this table is illustrative and may vary depending on specific reaction conditions.
Conclusion
This compound is a versatile and essential reagent in the synthesis of silicone polymers. Its primary role as an end-capping agent provides a reliable method for controlling the molecular weight and modifying the properties of the final polymer. The protocols and data presented herein offer a foundational guide for researchers and professionals in the development of tailored silicone materials for a variety of advanced applications. Further optimization of reaction conditions can be explored to achieve specific polymer characteristics required for specialized applications in drug development and materials science.
References
- 1. WO2010056694A1 - Process to remove silanol from the preparation of a modified polymer - Google Patents [patents.google.com]
- 2. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethylsilyl (TES) Ether as a Protecting Group for Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The triethylsilyl (TES) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its intermediate stability, greater than the trimethylsilyl (TMS) group but more labile than the tert-butyldimethylsilyl (TBDMS) group, allows for strategic and selective deprotection, a crucial aspect in the synthesis of complex molecules.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of triethylsilyl ethers in organic synthesis.
Introduction to Triethylsilyl Ethers
Triethylsilyl ethers are formed by the reaction of an alcohol with a triethylsilylating agent, such as triethylsilyl chloride (TES-Cl) or triethylsilyl trifluoromethanesulfonate (TESOTf).[3][4] The resulting TES ether is significantly more stable than a TMS ether under acidic conditions but can be selectively cleaved in the presence of more robust silyl ethers like TBDMS, triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[5] This unique stability profile makes the TES group an essential tool for chemists.[1]
Relative Stability of Common Silyl Ethers:
The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[5][6] Larger, more sterically hindered groups impede the approach of reagents for cleavage.[5] The generally accepted order of stability is as follows:
TMS < TES < TBDMS < TIPS < TBDPS
-
Less Stable → More Stable
This hierarchy allows for the selective removal of one silyl group in the presence of another, a key strategy in complex synthetic routes.[5]
Key Applications
-
Protection of Alcohols : To prevent unwanted reactions of hydroxyl groups during transformations on other parts of the molecule.[7]
-
Intermediate Stability : Useful in multi-step syntheses where sequential deprotection of different hydroxyl groups is required.[1]
-
Chemoselective Deprotection : Can be selectively removed in the presence of more robust silyl ethers like TBDMS.[8][9]
Experimental Protocols
3.1. Protection of Alcohols: Formation of Triethylsilyl Ethers
The most common method for the formation of triethylsilyl ethers involves the reaction of an alcohol with triethylsilyl chloride (TES-Cl) in the presence of a base to neutralize the HCl byproduct.[1][4]
General Protocol using TES-Cl and Imidazole:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and imidazole (1.5 equivalents).
-
Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) with magnetic stirring.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilyl chloride (1.2 equivalents) to the stirred solution via a syringe. A white precipitate of imidazole hydrochloride will form.[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure triethylsilyl ether.[2]
Experimental Workflow for TES Ether Synthesis and Validation
Caption: Workflow for the synthesis and validation of triethylsilyl ethers.
Quantitative Data for TES Protection of Alcohols:
| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TESCl, Pyridine | - | RT | 30 min - 12 h | 85 - 87 | [10] |
| TESOTf, Et₃N | CH₂Cl₂ | -78 | 30 min | 92 | [10] |
| TESCl, Pyridine | CH₂Cl₂ | -78 to -20 | 10 h | 92 | [10] |
| TESOTf, Pyridine | - | -23 | 10 min | 98 | [10] |
| TESOTf, 2,6-Lutidine | CH₂Cl₂ | RT | 30 min | 83 - 92 | [10] |
| TESCl, Imidazole | DMF | 0 | 60 min | 99 | [10] |
| TESCl, Imidazole, DMAP | DMF | 0 to RT | 16 h | 85 | [10] |
| TESOTf, i-Pr₂NEt | CH₂Cl₂ | -60 to 0 | 2.5 h | 71 | [10] |
3.2. Deprotection of Triethylsilyl Ethers
The cleavage of TES ethers can be achieved under various conditions, including acidic, basic, or fluoride-mediated methods. The choice of deprotection agent depends on the stability of other functional groups present in the molecule.
3.2.1. Acid-Catalyzed Deprotection
A mild and efficient method for the selective deprotection of TES ethers in the presence of TBDMS ethers utilizes formic acid in methanol.[8][9]
Protocol using Formic Acid in Methanol:
-
Dissolve the TES-protected compound (1.0 equivalent) in methanol (10 mL per 0.58 mmol of substrate).
-
Stir the solution at 5-10 °C for 5 minutes.
-
Slowly add a solution of 5-10% formic acid in methanol (10 mL) dropwise.[8][9]
-
After the addition is complete, remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
This method has been shown to deprotect TES ethers in 70-85% yields without affecting TBDMS groups.[9]
3.2.2. Fluoride-Mediated Deprotection
Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silyl ethers due to the high strength of the Si-F bond.[7]
General Protocol using TBAF:
-
Dissolve the silyl ether in a suitable solvent like tetrahydrofuran (THF).
-
Add a solution of TBAF (1 M in THF, 1.1-1.5 equivalents) at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Once the reaction is complete, perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Quantitative Data for TES Deprotection:
| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | H₂O, THF | RT | 60 min | 89 | [10] |
| K₂CO₃ | MeOH | 0 to RT | 13 h | 92 | [10] |
| Pyridine·HF | MeCN | 0 | 11 h | 100 | [10] |
| Pyridine·HF | THF | RT | 1 h - 72 h | 80 - 100 | [10] |
| n-Bu₄N⁺F⁻ | THF | RT | 2 h - 4 h | 72 - 88 | [10] |
| AcOH, n-Bu₄N⁺F⁻ | THF | RT | 18 h | 87 | [10] |
| CF₃CO₂H | H₂O, MeCN | 0 | 4 h | 93 | [10] |
| Formic acid (5-10%) | MeOH | RT | 1-2 h | 70-85 | [9] |
| Formic acid (2-5%) | CH₂Cl₂ | RT | 20-24 h | 50-60 | [9] |
Chemoselective Deprotection
A key advantage of the TES group is its selective removal in the presence of more robust silyl ethers. For instance, using formic acid in methanol, a TES ether can be cleaved while a TBDMS ether remains intact.[8][9] Conversely, stronger fluoride reagents or harsher acidic conditions will remove both groups.
Logical Flow for Selective Silyl Ether Deprotection
Caption: Decision pathway for selective deprotection of silyl ethers.
Conclusion
The triethylsilyl group is a versatile and widely used protecting group for alcohols in organic synthesis. Its intermediate stability allows for its strategic application in complex synthetic routes requiring differential protection of multiple hydroxyl groups. The straightforward and high-yielding protection and deprotection protocols, coupled with the potential for chemoselective cleavage, make the TES group an indispensable tool for researchers and professionals in drug development and chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
Application Notes: Selective Deprotection of Triethylsilyl (TES) Ethers
References
- 1. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Triethylsilane as a Mild Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of organic synthesis, the selective reduction of functional groups is a cornerstone transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are widely used, their high reactivity can lead to a lack of selectivity and incompatibility with sensitive functional groups. Organosilanes, particularly triethylsilane (Et₃SiH), have emerged as versatile and mild reducing agents, offering a high degree of chemoselectivity in numerous organic reactions.[1][2]
It is important to distinguish triethylsilane (Et₃SiH) from triethylsilanol (Et₃SiOH). While the user's query specified this compound, the vast body of chemical literature points to triethylsilane as the active mild reducing agent in the reactions described herein. This compound is the oxidized by-product of these reductions and is generally not used as a reducing agent itself, though it has applications in other areas, such as biocatalytic silylation.
Triethylsilane's utility stems from the reactivity of its silicon-hydrogen (Si-H) bond, which can act as a hydride donor, especially when activated by a Brønsted or Lewis acid.[3][4] This combination, often referred to as ionic hydrogenation, allows for the reduction of a wide array of functional groups under mild conditions, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes, experimental protocols, and quantitative data for the use of triethylsilane as a mild reducing agent in key organic transformations.
Applications of Triethylsilane in Organic Reductions
Triethylsilane is a preferred reagent for various reductive transformations due to its mild nature, ease of handling as a liquid, and the formation of volatile and easily removable by-products.[5] Key applications include:
-
Reductive Amination of Aldehydes and Ketones: A highly efficient method for forming C-N bonds, this reaction is central to the synthesis of secondary and tertiary amines.[6]
-
Reduction of Carbonyl Compounds: Aldehydes and ketones can be selectively reduced to the corresponding alcohols or, under stronger acidic conditions, to the methylene (-CH₂-) group.[7][8]
-
Reductive Etherification: A one-pot reaction that converts aldehydes or ketones into ethers in the presence of an alcohol or an alkoxytrimethylsilane.[9][10][11]
-
Deoxygenation of Alcohols and Ethers: Alcohols and ethers that can form stable carbocation intermediates are readily reduced to the corresponding alkanes.[12][13]
Mechanism of Ionic Hydrogenation
The most common mechanism for triethylsilane reductions in the presence of a strong acid like trifluoroacetic acid (TFA) is ionic hydrogenation. The process is initiated by the protonation of the substrate (e.g., a ketone) by the acid, which generates a carbocation intermediate. This is followed by the transfer of a hydride from triethylsilane to the carbocation, yielding the reduced product.[3][4]
Caption: General mechanism of ionic hydrogenation of a ketone using triethylsilane and TFA.
Quantitative Data
The following tables summarize the reaction conditions and yields for various reductions using triethylsilane.
Table 1: Reductive Amination of Aldehydes and Ketones
| Substrate (Aldehyde/Ketone) | Amine | Catalyst/Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 2-Aminopyrimidine | TFA | CH₂Cl₂ | Reflux | 1 | 95 | [14] |
| Benzaldehyde | Aniline | InCl₃ | MeOH | RT | 0.5 | 98 | [15] |
| Cyclohexanone | Morpholine | Pd/C | Water | 80 | 2 | 99 | [6] |
| Acetophenone | Benzylamine | BiCl₃ | CH₃CN | RT | 1 | 92 | [16] |
| 3-Phenylpropanal | Piperidine | TFA | CH₂Cl₂ | Reflux | 1 | 93 | [14] |
Table 2: Reduction of Ketones to Alcohols or Alkanes
| Substrate | Product Type | Catalyst/Acid | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| m-Nitroacetophenone | Alkane | BF₃ | CH₂Cl₂ | 25 | 0.25 h | 90 | [7] |
| Acetophenone | Alkane | TiCl₄ | CH₂Cl₂ | 0 | 1 h | 95 | [17] |
| 4-tert-Butylcyclohexanone | Alcohol | BF₃·OEt₂ | CH₂Cl₂ | RT | 10 min | 98 | [18] |
| Acetophenone | Alcohol | Ni(acac)₂ / H₂O | Dioxane | 100 | 24 h | 99 | [19] |
| Benzophenone | Alkane | TFA | CH₂Cl₂ | 25 | 1 h | 98 | [13] |
Table 3: Reductive Etherification of Carbonyl Compounds
| Carbonyl Compound | Alcohol/Alkoxysilane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | MeOTMS | FeCl₃ | CH₃NO₂ | 0 | 0.5 | 99 | [9] |
| 4-Chlorobenzaldehyde | BnOTMS | FeCl₃ | CH₃NO₂ | 0 | 0.5 | 98 | [9] |
| Cyclohexanone | EtOTMS | FeCl₃ | CH₃NO₂ | 0 | 2 | 85 | [11] |
| 4-Methoxybenzaldehyde | Benzyl Alcohol | BiCl₃ | CH₃CN | RT | 1 | 95 | [1] |
| Acetophenone | Methanol | Yb(OTf)₃ | CH₂Cl₂ | RT | 12 | 90 | [1] |
Experimental Protocols
Protocol 1: Reductive Amination of an Aldehyde with a Heterocyclic Amine
This protocol is adapted from a robust and scalable procedure for the reductive amination of electron-poor heterocyclic amines.[14]
Reaction: General scheme for reductive amination
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 equiv)
-
Heterocyclic Amine (e.g., 2-Aminopyrimidine, 1.0 equiv)
-
Triethylsilane (Et₃SiH, 1.5 equiv)
-
Trifluoroacetic Acid (TFA, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).
-
Dissolve the starting materials in dichloromethane (approx. 0.2 M concentration).
-
Add triethylsilane (1.5 equiv) to the solution.
-
Slowly add trifluoroacetic acid (2.0 equiv) to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired secondary amine.
References
- 1. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 9. A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride [organic-chemistry.org]
- 10. Ether synthesis by reductive etherification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]
- 13. Silane Reduction of... - Gelest [technical.gelest.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Triethylsilane (TES) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 19. researchgate.net [researchgate.net]
Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs
A Note to the Researcher: While the request specifically targeted the derivatization of polar analytes with triethylsilanol for GC-MS analysis, a comprehensive review of scientific literature reveals a significant scarcity of detailed application notes and established protocols for this specific reagent. The overwhelming majority of available information focuses on the closely related and widely adopted method of trimethylsilyl (TMS) derivatization. Therefore, to provide a valuable and practical resource, this document will primarily detail the protocols for TMS derivatization, a technique that serves as a robust and well-documented alternative. The principles and general procedures outlined here for TMS derivatization can serve as a strong foundation for developing and validating a method using this compound, should specific applications necessitate its use. One notable study involving this compound in an enzymatic context is referenced for your information.
Introduction: The Necessity of Derivatization for Polar Analytes in GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and thermally stable compounds.[1][2] However, many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, sugars, and certain drug metabolites, are polar and non-volatile. This polarity, arising from functional groups like hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH), leads to strong intermolecular hydrogen bonding, resulting in high boiling points and poor chromatographic performance.
Derivatization is a chemical modification process that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[3] Silylation, the replacement of an active hydrogen atom with a silyl group, is one of the most common and effective derivatization techniques.[1] This process significantly improves chromatographic peak shape, resolution, and sensitivity.
Principles of Silylation
Silylation reactions involve the reaction of a silylating agent with the active hydrogens of polar functional groups. The most common silylating agents introduce a trimethylsilyl (TMS) group, -Si(CH₃)₃. The general reaction can be depicted as:
Analyte-XH + R₃Si-Y → Analyte-X-SiR₃ + HY
Where:
-
Analyte-XH is the polar analyte with an active hydrogen.
-
R₃Si-Y is the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Analyte-X-SiR₃ is the silylated, non-polar derivative.
-
HY is the reaction byproduct.
Application Notes and Protocols
General Two-Step Derivatization Protocol for Metabolomics
For complex biological samples containing a wide range of polar metabolites, a two-step derivatization process is often employed. This involves methoximation of carbonyl groups followed by silylation of other active hydrogens.[1] This approach prevents the formation of multiple derivative peaks from compounds that can exist in different tautomeric forms (e.g., sugars).
3.1.1. Experimental Workflow
Caption: General workflow for the two-step derivatization of polar analytes for GC-MS analysis.
3.1.2. Reagents and Materials
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample vials (e.g., 2 mL with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
3.1.3. Protocol
-
Sample Preparation:
-
Aliquot a specific volume or mass of the biological sample extract into a sample vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as it will react with the silylating reagents.
-
-
Step 1: Methoximation
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 30°C for 90 minutes with occasional vortexing. This step converts carbonyl groups to their methoxime derivatives.
-
-
Step 2: Silylation
-
Add 80 µL of MSTFA containing 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes. This step silylates hydroxyl, carboxyl, amino, and thiol groups.
-
-
GC-MS Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial if necessary.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be achieved with TMS derivatization for various classes of polar analytes. Please note that these values are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.
| Analyte Class | Derivatization Method | Typical Limit of Quantification (LOQ) | Typical Linearity (R²) | Reference(s) |
| Amino Acids | Two-step: Methoximation + MSTFA/TMCS | 1 - 10 µM | > 0.99 | [1] |
| Organic Acids | One-step: MSTFA/TMCS | 0.5 - 5 µM | > 0.99 | [2] |
| Sugars & Sugar Alcohols | Two-step: Methoximation + MSTFA/TMCS | 5 - 20 µM | > 0.98 | [1] |
| Fatty Acids | One-step: BSTFA/TMCS | 0.1 - 2 µM | > 0.995 | [2] |
This compound in Biocatalytic Silylation
A study by Mugo and colleagues (2021) explored the use of this compound for the enzymatic silylation of phenols and alcohols. While this is not a general chemical derivatization protocol, it provides some insight into the reactivity of this compound. The study reported varying conversion percentages depending on the substrate and reaction conditions. For example, the enzymatic condensation of m-methoxyphenol with this compound in n-octane showed significant conversion. This suggests that triethylsilyl ethers can be successfully formed and analyzed by GC-MS.
3.3.1. Logical Relationship of Enzymatic Silylation
Caption: Logical diagram of the enzyme-catalyzed condensation of a polar analyte with this compound.
Method Validation and Quality Control
For quantitative applications, it is crucial to validate the derivatization and GC-MS method. Key validation parameters include:
-
Linearity and Range: Assess the linear relationship between analyte concentration and instrument response over a defined range.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of an analyte that can be reliably detected and quantified.
-
Specificity and Selectivity: Ensure the method can unequivocally assess the analyte in the presence of other components.
-
Stability: Evaluate the stability of the derivatized samples over time under different storage conditions.
Internal standards, preferably stable isotope-labeled analogs of the target analytes, should be used to correct for variations in sample preparation, derivatization efficiency, and instrument response.
Troubleshooting Common Issues in Silylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low derivatization yield | Presence of water in the sample or reagents. | Ensure complete drying of the sample. Use anhydrous solvents and fresh reagents. Store reagents under inert gas. |
| Insufficient reagent amount or reaction time/temperature. | Increase the molar excess of the silylating agent. Optimize reaction time and temperature. | |
| Multiple derivative peaks for a single analyte | Incomplete derivatization. | Optimize reaction conditions (time, temperature, reagent concentration). |
| Tautomerism (e.g., for sugars). | Use a two-step derivatization (methoximation followed by silylation). | |
| Peak tailing | Active sites in the GC inlet liner or column. | Use a deactivated liner and column. Regularly replace the liner and trim the column. |
| Ghost peaks or baseline noise | Contamination from reagents, vials, or the GC system. | Use high-purity reagents and solvents. Thoroughly clean glassware. Bake out the GC column. |
Conclusion
Derivatization by silylation is an indispensable tool for the analysis of polar analytes by GC-MS in various scientific disciplines, including metabolomics and drug development. While trimethylsilyl (TMS) derivatization is the most established and well-documented method, the principles and protocols presented here provide a solid framework for researchers interested in exploring other silylating agents like this compound. Careful optimization and validation of the chosen derivatization strategy are paramount for achieving reliable and accurate quantitative results.
References
Application Notes and Protocols: Triethylsilanol in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsilanol ((C₂H₅)₃SiOH), a simple organosilanol, is a versatile compound in organic synthesis, primarily recognized for its role in silylation reactions and as a precursor to more complex silicon-based catalysts. While not typically employed as a direct catalyst for common condensation reactions such as esterification or amidation, its application as a substrate in biocatalytic condensations and as a foundational molecule for the synthesis of effective amidation catalysts is well-documented. These application notes provide detailed protocols and data for the key uses of this compound in condensation reactions, focusing on biocatalytic silylation and its conversion to catalytically active triarylsilanols.
I. Biocatalytic Silylation of Phenols and Alcohols with this compound
The enzyme Silicatein-α (Silα), derived from marine sponges, has been shown to catalyze the condensation of this compound with a variety of phenolic and alcoholic substrates to form the corresponding silyl ethers.[1][2][3] This biocatalytic approach offers a green alternative to traditional silylation methods, which often require harsh reagents and produce stoichiometric by-products.[1] The reaction proceeds with the formation of a silicon-oxygen bond and the elimination of water.
A. General Reaction Scheme
The general scheme for the Silicatein-α catalyzed condensation of an alcohol or phenol with this compound is presented below.
Caption: General workflow for the biocatalytic silylation of alcohols and phenols.
B. Experimental Data: Substrate Scope and Solvent Effects
The efficiency of the Silicatein-α catalyzed silylation is influenced by the substrate and the choice of solvent. Non-polar solvents generally provide higher conversions.[1][3]
Table 1: Biocatalytic Triethylsilylation of Various Phenols [1]
| Substrate | Gross Conversion (%) | Net Conversion (%) |
| Phenol | 88 | 61 |
| p-Methoxyphenol | 75 | 62 |
| o-Methoxyphenol | 15 | 11 |
| p-Chlorophenol | 84 | 29 |
| m-Chlorophenol | 73 | 42 |
| o-Chlorophenol | 46 | 19 |
| p-Methylphenol | 86 | 32 |
| m-Methylphenol | 79 | 38 |
| o-Methylphenol | 64 | 28 |
| Net conversion is the gross conversion minus the conversion observed in a control reaction without the enzyme. |
Table 2: Solvent Effect on the Silylation of m-Methoxyphenol [2]
| Solvent | Normalized Electronic Transition Energy (ETN) | Conversion (%) |
| n-Octane | 0.009 | ~80 |
| Toluene | 0.099 | ~75 |
| Diisopropyl ether | 0.113 | <10 |
| 1,4-Dioxane | 0.164 | <10 |
| Tetrahydrofuran | 0.207 | <10 |
| Ethyl acetate | 0.228 | <10 |
C. Experimental Protocol: Biocatalytic Silylation
This protocol is adapted from the procedure reported for the enzymatic condensation reactions using Silicatein-α.[2]
-
Enzyme Preparation: The enzyme (TF-Silα-Strep) is used as a lyophilized solid.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, combine the alcohol/phenol substrate (e.g., 0.5 mmol) and this compound (e.g., 6.33 mmol).
-
Add the desired non-polar organic solvent (3 mL), such as n-octane or toluene.
-
To this mixture, add the lyophilized Silicatein-α enzyme.
-
-
Reaction Conditions:
-
Seal the reaction vessel and place it in an incubator or oil bath at 75 °C.
-
Maintain the reaction for 72 hours with appropriate stirring or agitation.
-
-
Work-up and Analysis:
-
After 72 hours, cool the reaction mixture to room temperature.
-
Add hexane (1 mL) to the mixture and centrifuge at 17,000 x g for 10 minutes to pellet the enzyme.
-
Analyze the supernatant by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product conversion.
-
II. This compound as a Precursor for Triarylsilanol Amidation Catalysts
While this compound itself is not an effective catalyst for direct amidation, it serves as a precursor for the synthesis of triarylsilanols, which are potent catalysts for the direct amidation of carboxylic acids with amines.[4][5][6] The catalytic cycle involves the activation of the carboxylic acid by the triarylsilanol.
A. Synthesis of Triarylsilanol Catalysts
Triarylsilanols can be synthesized from the corresponding aryl bromides and trichlorosilane, which can be conceptually linked back to precursors like this compound in the broader family of organosilicon chemistry. A general procedure is as follows:[4]
-
Grignard or Lithiation: The aryl bromide is converted to the corresponding Grignard or aryl lithium reagent.
-
Reaction with Trichlorosilane: The organometallic reagent is then reacted with trichlorosilane.
-
Hydrolysis: The resulting triarylchlorosilane is hydrolyzed to afford the triarylsilanol.
B. Catalytic Amidation Using Triarylsilanols
Triarylsilanols catalyze the direct condensation of carboxylic acids and amines to form amides, with water as the only byproduct.
Caption: Triarylsilanol-catalyzed direct amidation of carboxylic acids and amines.
C. Experimental Data: Substrate Scope for Triarylsilanol-Catalyzed Amidation
The catalytic activity is dependent on the nature of the carboxylic acid and the amine.
Table 3: Substrate Scope of Catalytic Amidation with Tris(p-bromophenyl)silanol [7]
| Carboxylic Acid | Amine | Product | Yield (%) (Catalyzed) | Yield (%) (Uncatalyzed) |
| Phenylacetic acid | 4-Methylbenzylamine | N-(4-Methylbenzyl)-2-phenylacetamide | >98 | 90 |
| Phenylacetic acid | Morpholine | 1-(Morpholino)-2-phenylethan-1-one | 43 | 11 |
| Phenylacetic acid | N-Methylbenzylamine | N-Benzyl-N-methyl-2-phenylacetamide | 20 | <5 |
| Phenylacetic acid | Aniline | N,2-Diphenylacetamide | 58 | 20 |
| Benzoic acid | 4-Methylbenzylamine | N-(4-Methylbenzyl)benzamide | 10 | <5 |
D. Experimental Protocol: Direct Amidation
This protocol is based on the general procedure for triarylsilanol-catalyzed amidation.[7]
-
Reaction Setup:
-
To a solution of the carboxylic acid (1.0 mmol) and the amine (1.0 mmol) in toluene (1.0 M or 0.2 M), add the triarylsilanol catalyst (e.g., tris(p-bromophenyl)silanol, 30 mol%).
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an acid-base workup to remove unreacted starting materials and the catalyst.
-
The crude product can be purified by crystallization, precipitation, or chromatography. For example, some amide products may precipitate upon cooling and can be collected by filtration.[7]
-
III. Conclusion
This compound is a valuable reagent in the field of condensation chemistry, not as a direct catalyst for common transformations, but as a key substrate for biocatalytic silylation and a precursor for the synthesis of highly effective triarylsilanol catalysts for amidation. The protocols and data presented herein provide a practical guide for researchers in academia and industry to utilize this compound in these specific and impactful applications. Further research may yet uncover direct catalytic roles for this compound, but current evidence points to its utility in the contexts described.
References
- 1. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with this compound [mdpi.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Triethylsilanol in the Sol-Gel Process: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylsilanol in the sol-gel process, a versatile method for synthesizing silica-based materials. While tetraethoxysilane (TEOS) is the most common precursor for forming the silica network, this compound, a monofunctional silane, offers unique capabilities in controlling particle size, morphology, and surface properties. Its primary role is as a surface-modifying or "capping" agent, which terminates the growth of the silica network, thereby influencing the final characteristics of the material. This is particularly valuable in applications requiring precise control over particle dimensions and surface hydrophobicity, such as in drug delivery, catalysis, and chromatography.
Core Principles: The Role of this compound
The sol-gel process fundamentally involves the hydrolysis and condensation of silicon alkoxides. TEOS, with its four reactive ethoxy groups, is a network-forming agent, leading to a three-dimensional silica (SiO₂) structure. In contrast, this compound possesses only one reactive hydroxyl group, preventing further network extension.
When introduced into a TEOS-based sol-gel system, this compound participates in the condensation reaction, bonding to the surface of the forming silica particles. This "caps" the surface, preventing further growth and aggregation. The ethyl groups of the this compound also impart a hydrophobic character to the silica surface, altering its interaction with surrounding media.
Key Applications:
-
Particle Size Control: By varying the concentration of this compound, the final size of the silica nanoparticles can be tuned. Higher concentrations of the capping agent lead to smaller particles.
-
Surface Functionalization: The introduction of triethylsilyl groups renders the silica surface hydrophobic, which is advantageous for applications such as reverse-phase chromatography or as a carrier for hydrophobic drugs.
-
Preventing Agglomeration: The surface capping minimizes inter-particle interactions, leading to more stable and well-dispersed silica sols.
Experimental Protocols
The following protocols are based on the widely used Stöber method for silica nanoparticle synthesis, with modifications to incorporate this compound as a surface-modifying agent.
Synthesis of Monodispersed Silica Nanoparticles (Stöber Method)
This protocol describes the foundational method for producing silica nanoparticles.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide to the ethanol/water mixture and stir to ensure homogeneity. The ammonia acts as a catalyst for the hydrolysis and condensation of TEOS.
-
While stirring vigorously, rapidly add the desired amount of TEOS to the solution.
-
Continue stirring for a specified period (e.g., 2-24 hours) at room temperature. The solution will become turbid as silica nanoparticles form.
-
The resulting nanoparticles can be collected by centrifugation and washed several times with ethanol and water to remove unreacted reagents.
Protocol for In-Situ Surface Modification with this compound
This protocol details the incorporation of this compound during the synthesis process to control particle size and impart hydrophobicity.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
Prepare the ethanol, deionized water, and ammonium hydroxide mixture as described in Protocol 2.1.
-
In a separate container, prepare a solution of TEOS and this compound in ethanol. The molar ratio of TEOS to this compound will determine the extent of surface modification and the final particle size.
-
Under vigorous stirring, add the TEOS/triethylsilanol solution to the ammonia-catalyzed ethanol/water mixture.
-
Allow the reaction to proceed for the desired time (e.g., 2-24 hours) at room temperature.
-
Collect and wash the surface-modified silica nanoparticles by centrifugation.
Post-Synthesis Surface Functionalization with this compound
This protocol is for modifying the surface of pre-synthesized silica nanoparticles.
Materials:
-
Pre-synthesized silica nanoparticles (from Protocol 2.1)
-
This compound
-
Anhydrous toluene or other suitable organic solvent
Procedure:
-
Disperse the pre-synthesized silica nanoparticles in the anhydrous organic solvent.
-
Add an excess of this compound to the nanoparticle dispersion.
-
Reflux the mixture for several hours (e.g., 4-12 hours) under an inert atmosphere to drive the condensation reaction between the surface silanol groups of the silica and the this compound.
-
After cooling, collect the functionalized nanoparticles by centrifugation.
-
Wash the particles extensively with the organic solvent to remove unreacted this compound and then dry them under vacuum.
Data Presentation
The following table summarizes the expected qualitative and potential quantitative effects of incorporating this compound into the sol-gel process. It is important to note that specific quantitative values will depend on the precise experimental conditions.
| Parameter | Without this compound | With this compound | Expected Quantitative Effect |
| Particle Size | Dependent on TEOS, water, and catalyst concentrations | Smaller and more uniform | Decrease in average particle diameter with increasing this compound concentration. |
| Surface Chemistry | Hydrophilic (Si-OH groups) | Hydrophobic (Si-O-Si(CH₂CH₃)₃ groups) | Increase in contact angle with water. |
| Dispersibility in Non-polar Solvents | Poor | Good | Improved stability of dispersions in solvents like toluene or hexane. |
| Porosity | Can be porous | May exhibit reduced porosity | The capping agent can block pore entrances. |
| Zeta Potential | Negative | Less negative | The shielding of surface silanol groups reduces the negative surface charge. |
Visualizing the Process and Logic
The following diagrams illustrate the key processes and logical relationships in the application of this compound in the sol-gel method.
Application Notes and Protocols: Functionalization of Nanoparticles with Triethylsilanol for Advanced Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using silanization techniques, with a focus on triethylsilanol and its more commonly used structural analogs, such as (3-Aminopropyl)triethoxysilane (APTES), for applications in drug delivery and nanomedicine.
Introduction
Surface functionalization is a critical step in the development of nanoparticles for biomedical applications. It enhances colloidal stability, improves biocompatibility, and enables the attachment of therapeutic agents, targeting ligands, and imaging probes. Silanization, the process of modifying a surface with silane compounds, is a widely adopted strategy for functionalizing nanoparticles, particularly those with hydroxyl groups on their surface, such as silica and metal oxide nanoparticles.
While this compound possesses a reactive silanol group, its monofunctional nature limits its utility for creating stable, covalent linkages to nanoparticle surfaces. In contrast, trialkoxysilanes, such as APTES, are more commonly employed due to their ability to form multiple, robust siloxane bonds with the nanoparticle surface, ensuring a durable functionalization. These notes will cover the principles of silanization and provide detailed protocols using APTES as a representative and highly effective functionalizing agent. The principles and characterization techniques described are broadly applicable to other organosilanes.
Core Concepts of Nanoparticle Silanization
The fundamental principle of silanization involves the reaction of alkoxysilane groups with surface hydroxyl (-OH) groups present on many types of nanoparticles (e.g., silica, iron oxide). This reaction forms stable covalent siloxane (Si-O-Si) bonds. The organosilane molecule also carries a functional group (e.g., amine, thiol, carboxyl) that is then displayed on the nanoparticle surface, ready for subsequent conjugation with other molecules.[1][2]
There are two primary methods for the silanization of nanoparticles:
-
Post-Synthesis Grafting: Pre-synthesized nanoparticles are dispersed in a solvent and reacted with the silane agent. This is the most common method for modifying existing nanoparticles.[1]
-
Co-condensation: The silane agent is introduced during the synthesis of the nanoparticles, typically alongside the primary precursor (e.g., tetraethyl orthosilicate or TEOS for silica nanoparticles). This results in the incorporation of the functional groups throughout the nanoparticle matrix as well as on the surface.[1]
Applications in Drug Development
Functionalized nanoparticles serve as versatile platforms in drug delivery.[3][4][5] The surface chemistry imparted by silanization can be tailored to:
-
Enhance Drug Loading: The functional groups can be used to covalently attach or electrostatically adsorb drug molecules, increasing the loading capacity.[4]
-
Control Drug Release: The nature of the linkage between the drug and the nanoparticle can be designed to be sensitive to specific physiological conditions (e.g., pH, enzymes), allowing for controlled and targeted drug release.
-
Improve Targeting: Targeting ligands (e.g., antibodies, peptides) can be conjugated to the surface functional groups to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[5]
-
Increase Stability: Surface modification can prevent nanoparticle aggregation in biological media, improving their circulation time and overall stability.[3][5]
Experimental Protocols
The following are detailed protocols for the functionalization of silica nanoparticles with (3-Aminopropyl)triethoxysilane (APTES), a widely used aminosilane.
Protocol 1: Post-Synthesis Grafting of APTES onto Silica Nanoparticles
This protocol describes the surface modification of pre-synthesized silica nanoparticles.
Materials:
-
Silica nanoparticles (SNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Deionized water
-
Centrifuge
-
Sonicator
Procedure:
-
Dispersion of Nanoparticles: Disperse a known quantity of silica nanoparticles in anhydrous toluene (or ethanol) to a final concentration of 1-5 mg/mL.
-
Sonication: Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion and to break up any aggregates.[1]
-
Addition of APTES: Under constant stirring, add a specific volume of APTES to the nanoparticle suspension. The amount of APTES will depend on the desired surface coverage and the surface area of the nanoparticles. A typical starting point is a 1-5% (v/v) solution of APTES.
-
Reaction: Allow the reaction to proceed under reflux (for toluene) or at room temperature (for ethanol) with continuous stirring for 2-24 hours in an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and self-condensation of APTES.
-
Washing and Purification: After the reaction, cool the suspension to room temperature. Collect the functionalized nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).[1]
-
Resuspension and Washing: Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol. Sonicate briefly to redisperse.
-
Repeat Washing: Repeat the centrifugation and resuspension steps at least three times with ethanol and then twice with deionized water to remove any unreacted APTES and by-products.[1]
-
Drying: Dry the final product under vacuum to obtain the amine-functionalized silica nanoparticles.
Protocol 2: Co-condensation Synthesis of Amine-Functionalized Silica Nanoparticles
This protocol describes the one-pot synthesis of silica nanoparticles with incorporated amine functionalities.[1]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide solution (28-30%)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Reaction Mixture Preparation: In a flask, prepare a solution of ethanol and deionized water.
-
Addition of Ammonia: Add a specific volume of ammonium hydroxide solution to the mixture and stir.
-
Addition of Precursors: In a separate container, mix TEOS and APTES at the desired molar ratio. The ratio will determine the degree of amine functionalization.
-
Initiation of Polymerization: Add the TEOS/APTES mixture to the stirred ethanol/water/ammonia solution. The formation of a milky white suspension indicates the formation of nanoparticles.[1]
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for a specified time (e.g., 2-24 hours).[1]
-
Washing and Purification: Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).
-
Washing Steps: Wash the nanoparticles repeatedly with ethanol and deionized water to remove residual reactants.[1]
-
Drying: Dry the final product under vacuum to obtain the amine-functionalized silica nanoparticles.
Data Presentation
The successful functionalization of nanoparticles is confirmed through various characterization techniques. The following tables summarize typical quantitative data obtained before and after functionalization.
Table 1: Physicochemical Properties of Silica Nanoparticles Before and After APTES Functionalization
| Parameter | Bare Silica Nanoparticles | APTES-Functionalized Silica Nanoparticles | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 7 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -35 ± 3 | +25 ± 4 | Zeta Potential Measurement |
| Surface Amine Group Density (groups/nm²) | N/A | 2.5 ± 0.5 | Titration / Spectrophotometric Assay |
| Thermogravimetric Analysis (Weight Loss %) | < 2% | 5-10% | Thermogravimetric Analysis (TGA) |
Table 2: Drug Loading and Release Characteristics of Functionalized Nanoparticles
| Parameter | Doxorubicin-Loaded APTES-SNPs | Reference |
| Drug Loading Capacity (%) | 15 ± 2 | [4] |
| Encapsulation Efficiency (%) | 85 ± 5 | [4] |
| In-vitro Release at pH 7.4 (48h, %) | 20 ± 3 | [4] |
| In-vitro Release at pH 5.5 (48h, %) | 65 ± 6 | [4] |
Visualizations
Experimental Workflow for Post-Synthesis Functionalization
Caption: Workflow for post-synthesis grafting of APTES onto nanoparticles.
Logical Relationship of Functionalization to Application
Caption: Relationship between functionalization and biomedical applications.
Note: As no specific signaling pathways directly modulated by this compound-functionalized nanoparticles were identified in the literature search, a corresponding diagram has not been included.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and surface modification of mesoporous silica nanoparticles and its application as carriers for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
minimizing hexamethyldisiloxane impurity in triethylsilanol
Technical Support Center: Triethylsilanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a hexamethyldisiloxane (HMDSO) impurity in my this compound (TESOH) synthesis. Where is it coming from?
A1: This is an important observation that points to a potential cross-contamination issue. Hexamethyldisiloxane (HMDSO) is formed from the condensation of trimethylsilanol, which arises from the hydrolysis of trimethylsilyl-containing reagents (e.g., trimethylsilyl chloride, TMSCl). This compound, on the other hand, condenses to form hexaethyldisiloxane (HEDSO).
The presence of HMDSO suggests that a source of trimethylsilyl functionality has been introduced into your reaction. This could be due to:
-
Use of contaminated starting materials (e.g., triethylsilyl chloride contaminated with TMSCl).
-
Residual trimethylsilyl compounds from previous reactions in the glassware.
-
Accidental use of a trimethylsilyl-containing reagent instead of or in addition to a triethylsilyl reagent.
It is crucial to verify the purity of your starting materials and ensure dedicated, thoroughly cleaned glassware for your synthesis.
Q2: What is the primary siloxane impurity I should expect in my this compound synthesis?
A2: The primary and expected siloxane impurity is hexaethyldisiloxane (HEDSO) . This impurity is formed through the condensation of two molecules of your desired product, this compound, particularly under acidic conditions or at elevated temperatures.
Q3: How can I detect and quantify hexamethyldisiloxane and hexaethyldisiloxane impurities?
A3: Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique for both the separation and quantification of this compound and its related siloxane impurities.[1][2] The significant difference in boiling points also allows for clear separation and identification.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of hexaethyldisiloxane (HEDSO) in the final product. | 1. Excessive heat during reaction or workup: High temperatures promote the condensation of this compound to HEDSO. 2. Acidic conditions: Traces of acid (e.g., HCl from the hydrolysis of triethylsilyl chloride) can catalyze the condensation reaction. 3. Prolonged reaction or storage time: Allowing the crude product to stand for extended periods, especially before purification, can lead to increased HEDSO formation. | 1. Maintain lower temperatures: Conduct the hydrolysis and subsequent workup at controlled, lower temperatures (e.g., 0-25°C). 2. Neutralize the reaction mixture: After hydrolysis, carefully neutralize any acid with a mild base (e.g., sodium bicarbonate solution) before distillation. 3. Prompt purification: Purify the this compound via distillation as soon as possible after the workup is complete. |
| Presence of unexpected hexamethyldisiloxane (HMDSO) impurity. | 1. Contaminated triethylsilyl chloride: The starting material may be contaminated with trimethylsilyl chloride (TMSCl). 2. Contaminated glassware: Glassware may have residues from previous reactions involving trimethylsilyl compounds. | 1. Verify starting material purity: Analyze the triethylsilyl chloride by GC-MS before use. If contaminated, purify it by distillation. 2. Use dedicated and thoroughly cleaned glassware: Ensure all glassware is rigorously cleaned. If possible, dedicate specific glassware for this compound synthesis. |
| Low yield of this compound. | 1. Incomplete hydrolysis of triethylsilyl chloride. 2. Loss of product during workup: this compound has some solubility in water. 3. Formation of HEDSO: The condensation reaction consumes the desired product. | 1. Ensure sufficient water and reaction time: Use a slight excess of water for hydrolysis and allow sufficient time for the reaction to complete at a controlled temperature. 2. Optimize extraction: Use a suitable organic solvent (e.g., diethyl ether) and perform multiple extractions to maximize recovery from the aqueous phase. 3. Minimize condensation: Follow the recommendations for minimizing HEDSO formation (control temperature, neutralize acid). |
Data Presentation
The table below summarizes the physical properties of this compound and its common related impurities, which are critical for planning purification by fractional distillation.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Hexamethyldisiloxane (HMDSO) | C₆H₁₈OSi₂ | 162.38 | 99.5[3] |
| This compound (TESOH) | C₆H₁₆OSi | 132.28 | ~158 |
| Hexaethyldisiloxane (HEDSO) | C₁₂H₃₀OSi₂ | 246.54 | 231[4][5][6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Triethylsilyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of triethylsilyl chloride in a suitable inert solvent (e.g., diethyl ether).
-
Hydrolysis: Cool the flask in an ice bath (0°C). Slowly add a stoichiometric amount of water, or a slight excess, to the stirred solution. Maintain the temperature at 0-5°C during the addition.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the hydrolysis is complete.
-
Workup: Transfer the reaction mixture to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the distillation column is well-insulated.
-
Distillation: Heat the crude this compound under atmospheric pressure.
-
Fraction Collection:
-
If HMDSO is a suspected contaminant, a forerun can be collected at a temperature around 99-101°C.
-
Collect the main fraction of This compound at its boiling point of approximately 158°C.
-
The higher-boiling HEDSO will remain in the distillation flask.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the synthesis and purification of this compound.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Hexaethyldisiloxane, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. hexaethyldisiloxane [stenutz.eu]
- 6. HEXAETHYLDISILOXANE | 994-49-0 [chemicalbook.com]
- 7. HEXAETHYLDISILOXANE CAS#: 994-49-0 [m.chemicalbook.com]
optimizing reaction conditions for triethylsilanol synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful synthesis of triethylsilanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound are the hydrolysis of triethylchlorosilane and the catalytic hydrolysis of triethylsilane.[1][2] The hydrolysis of triethylchlorosilane is a straightforward method involving the reaction of the chlorosilane with water, often in the presence of a base to neutralize the hydrochloric acid byproduct. Catalytic methods involving triethylsilane offer an alternative route.[1][2]
Q2: What is the primary side product I should be aware of during this compound synthesis?
A2: The most common side product is hexaethyldisiloxane, which is formed through the condensation of two molecules of this compound.[3] This reaction is often catalyzed by acidic or basic conditions and can be promoted by elevated temperatures.
Q3: How does temperature affect the synthesis of this compound?
A3: Temperature plays a crucial role in the reaction kinetics. An increase in temperature generally accelerates the rate of hydrolysis of the starting material. However, excessively high temperatures can also promote the undesirable condensation of this compound to form hexaethyldisiloxane, thereby reducing the yield of the desired product.[4]
Q4: What is the role of pH in the hydrolysis of triethylchlorosilane?
A4: The pH of the reaction mixture significantly influences both the rate of hydrolysis and the condensation side reaction. Acidic conditions can accelerate the hydrolysis of triethylchlorosilane but also strongly promote the condensation of the resulting silanol to the disiloxane.[5] Basic conditions, on the other hand, can also catalyze the condensation reaction. Therefore, maintaining a near-neutral pH is often optimal for maximizing the yield of this compound.
Q5: How can I purify the final this compound product?
A5: Purification of this compound is typically achieved by fractional distillation.[6][7][8][9][10] Due to the difference in boiling points between this compound (approximately 158 °C) and the common side product hexaethyldisiloxane, distillation can effectively separate the desired product.[7][8][9][10]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | - Ensure sufficient water is present for the reaction to go to completion.- Increase the reaction time or moderately increase the temperature to enhance the reaction rate. |
| Excessive Condensation | - Control the reaction temperature to avoid overheating, which promotes the formation of hexaethyldisiloxane.- Maintain a near-neutral pH to minimize acid or base-catalyzed condensation. |
| Loss during Workup | - Ensure efficient extraction of the product from the aqueous phase.- Use appropriate drying agents that do not react with the product. |
Problem 2: Presence of Significant Amounts of Hexaethyldisiloxane Impurity
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Lower the reaction temperature to disfavor the condensation reaction. A temperature range of 20-40°C is often a good starting point. |
| Acidic or Basic Conditions | - Buffer the reaction mixture to maintain a pH between 6 and 8.- If a base is used to neutralize HCl, add it slowly and with efficient stirring to avoid localized high pH. |
| Prolonged Reaction Time at Elevated Temperature | - Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure of the product to conditions that favor condensation. |
Problem 3: The reaction mixture becomes cloudy or forms two phases.
| Possible Cause | Suggested Solution |
| Poor Solubility of Reactants | - The use of a co-solvent, such as acetone or diethyl ether, can help to homogenize the reaction mixture. |
| Formation of Insoluble Byproducts | - This is expected as the organic silanol product separates from the aqueous phase. Ensure vigorous stirring to maximize the interfacial area for the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Hydrolysis of Triethylchlorosilane
Materials:
-
Triethylchlorosilane
-
Deionized water
-
Sodium bicarbonate
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and condenser.
Procedure:
-
In the three-necked flask, combine deionized water and a stoichiometric amount of sodium bicarbonate to neutralize the HCl that will be formed.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add triethylchlorosilane to the stirred aqueous solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Quantitative Data Summary
The following tables provide an overview of typical reaction parameters and their impact on the synthesis.
Table 1: Effect of Temperature on Reaction Time and Byproduct Formation
| Temperature (°C) | Typical Reaction Time | Qualitative Observation on Hexaethyldisiloxane Formation |
| 0-10 | 4-6 hours | Low |
| 20-25 (Room Temp) | 2-3 hours | Moderate |
| 40-50 | 1-2 hours | High |
Table 2: Influence of pH on this compound Stability
| pH Range | Relative Rate of Condensation to Hexaethyldisiloxane |
| < 4 (Acidic) | High |
| 6-8 (Neutral) | Low |
| > 10 (Basic) | Moderate to High |
Visual Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hexaethyldisiloxane | C12H30OSi2 | CID 70442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afinitica.com [afinitica.com]
- 7. This compound 97% | 597-52-4 [sigmaaldrich.com]
- 8. This compound | 597-52-4 [chemicalbook.com]
- 9. This compound 97 597-52-4 [sigmaaldrich.com]
- 10. scientificlabs.ie [scientificlabs.ie]
preventing side reactions with triethylsilanol protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions when using triethylsilanol (TES) as a protecting group for hydroxyl functionalities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Protection Reactions
Q1: My TES protection reaction is sluggish or incomplete. What are the common causes and how can I improve the yield?
A1: Incomplete or slow protection of alcohols with triethylsilyl chloride (TES-Cl) is a common issue, often stemming from steric hindrance or suboptimal reaction conditions.[1][2]
-
Steric Hindrance: TES groups are more sterically bulky than trimethylsilyl (TMS) groups.[1] Consequently, protecting sterically hindered secondary or tertiary alcohols can be challenging.[1][2]
-
Suboptimal Reagents and Conditions: The reactivity of the silylating agent and the choice of base and solvent are critical.
Troubleshooting Steps:
-
Use a More Reactive Silylating Agent: If TES-Cl is not effective, consider using the more reactive triethylsilyl trifluoromethanesulfonate (TES-OTf).[1]
-
Optimize the Base: Employ a stronger, non-nucleophilic base such as imidazole or 2,6-lutidine to facilitate the reaction.[1]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is often a more effective solvent than dichloromethane (DCM) for silylation reactions as it can accelerate the rate.[3]
-
Increase Concentration: Following the Corey protocol, using higher concentrations of the silylating agent and base in DMF can help drive the reaction to completion.[3]
-
Elevate the Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric barriers.[2]
Q2: I am observing the formation of unexpected byproducts during the TES protection of a diol. What could be the cause?
A2: The most likely cause of unexpected byproducts when protecting diols is silyl group migration.[3] Under either acidic or basic conditions, the TES group can migrate between adjacent hydroxyl groups. This is particularly prevalent in 1,2- and 1,3-diols.
Preventative Measures:
-
Control Reaction Stoichiometry: Use a slight excess of the silylating agent to ensure complete protection of all hydroxyl groups, which can minimize the presence of free hydroxyls that facilitate migration.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by thin-layer chromatography (TLC) and stop it as soon as the desired product is formed. Avoid prolonged reaction times or high temperatures.
-
Choice of Base: The choice of base can influence the rate of migration. Experiment with different bases (e.g., triethylamine vs. imidazole) to find the optimal conditions for your substrate.
Deprotection Reactions
Q3: My TES deprotection with an acidic reagent is leading to the cleavage of other acid-sensitive groups in my molecule. How can I achieve selective deprotection?
A3: Triethylsilyl ethers can be cleaved under acidic conditions, but these conditions can also affect other acid-labile protecting groups.[4][5] Achieving selectivity requires careful selection of the acidic reagent and reaction conditions.
Strategies for Selective Deprotection:
-
Mild Acidic Conditions: Use milder acidic conditions, such as formic acid in methanol or dichloromethane.[4] This has been shown to selectively cleave TES ethers in the presence of more robust silyl groups like tert-butyldimethylsilyl (TBDMS).[4]
-
Control of Stoichiometry and Temperature: Use a catalytic amount of a strong acid or perform the reaction at a lower temperature to modulate the reactivity and enhance selectivity.
-
Alternative Reagents: Consider reagents like 10% Pd/C in methanol or 95% ethanol for a milder deprotection.[4]
Q4: During deprotection with tetrabutylammonium fluoride (TBAF), I am observing decomposition of my substrate and low yields. What is the likely cause and how can I mitigate it?
A4: TBAF is a basic reagent, and the fluoride ion generates alkoxide intermediates during deprotection.[3][6] If your substrate is sensitive to basic conditions, this can lead to decomposition, elimination, or other side reactions.[6][7]
Troubleshooting TBAF Deprotection:
-
Buffered TBAF: Buffer the TBAF solution with a mild acid, such as acetic acid, to neutralize the basicity of the reagent.[6][7]
-
Alternative Fluoride Sources: Consider using less basic fluoride sources like HF-pyridine or triethylamine trihydrofluoride (3HF-Et3N).[6]
-
Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C) to control the rate and minimize side reactions.
-
Careful Work-up: Quench the reaction with a neutral or slightly acidic solution (e.g., saturated aqueous ammonium chloride) to neutralize any remaining basic species.[3]
Q5: I am trying to selectively deprotect a TES group in the presence of a TBDMS group, but I am getting a mixture of products. How can I improve the selectivity?
A5: The moderate stability of the TES group allows for its selective removal in the presence of the more robust TBDMS group.[8] However, achieving high selectivity can be challenging.
Methods for Selective Deprotection:
-
Formic Acid: Treatment with 5-10% formic acid in methanol has been shown to be effective for the selective deprotection of TES ethers over TBDMS ethers.[4]
-
HF-Pyridine: While HF-pyridine can be used, it may lead to the formation of TBDMS-deprotected side products if the reaction is not carefully controlled.[4]
-
Enzymatic Deprotection: In some cases, enzymatic methods can offer high selectivity.
Data Summary
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[3]
Experimental Protocols
Protocol 1: General Procedure for TES Protection of a Primary Alcohol
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add triethylsilyl chloride (TES-Cl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude TES-protected alcohol.
Protocol 2: Selective Deprotection of a TES Ether using Formic Acid
-
Dissolve the TES-protected compound (1.0 eq) in methanol.
-
Add a solution of 5-10% formic acid in methanol dropwise to the stirred solution at room temperature.[4]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.[4]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
Visualizations
Caption: Troubleshooting workflow for low-yield TES protection reactions.
References
- 1. Silyl Groups - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Triethylsilanol-Mediated Reductions
Welcome to the technical support center for triethylsilanol-mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound-mediated reductions?
A1: this compound-mediated reductions typically involve the use of triethylsilane (Et3SiH) as a hydride donor to reduce various functional groups, most commonly carbonyls (aldehydes and ketones), alcohols, and halides. The reaction is often catalyzed by a protic or Lewis acid, such as trifluoroacetic acid (TFA) or boron trifluoride, which activates the substrate towards hydride attack. The reaction proceeds through the formation of a stabilized carbenium ion intermediate, which then accepts a hydride from the triethylsilane.
Q2: My reaction is sluggish or incomplete. What are the common causes?
A2: Several factors can lead to a slow or incomplete reaction:
-
Insufficient Acid Catalyst: The acid catalyst is crucial for activating the substrate. Ensure the correct stoichiometry of the acid is used.
-
Poorly Stabilized Carbocation: The reaction works best for substrates that can form a stable carbocation intermediate, such as benzylic or tertiary alcohols and ketones.[1]
-
Moisture Contamination: Triethylsilane and the acid catalyst are sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.[2]
-
Low Reaction Temperature: While some reactions proceed at room temperature, less reactive substrates may require gentle heating to achieve a reasonable reaction rate.
Q3: I'm observing unexpected side products. What are they and how can I minimize them?
A3: A common side product is hexaethyldisiloxane, formed from the condensation of this compound, which is generated from the reaction of triethylsilane with any moisture present or during workup. To minimize its formation, it is critical to maintain strictly anhydrous conditions. Another potential issue is the formation of silyl ethers as intermediates, which may require an acidic workup for hydrolysis back to the desired alcohol.
Q4: How can I effectively remove this compound and other silicon-containing byproducts after the reaction?
A4: The removal of silicon byproducts can be challenging due to their physical properties.[2] Common purification strategies include:
-
Chromatography: Flash column chromatography is often effective.
-
Extraction: For basic products (e.g., amines), an acid-base extraction can be employed to separate the product from the neutral silicon byproducts.
-
Distillation: If the product is sufficiently volatile, distillation can be an option.
-
Specialized Scavengers: In some cases, specialized silica-based scavengers can be used to selectively bind and remove silicon impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive Reagents: Triethylsilane or the acid catalyst may have degraded due to improper storage or exposure to moisture.[2] | 1. Reagent Quality Check: Use freshly opened or properly stored reagents. Ensure triethylsilane is stored under an inert atmosphere and away from moisture. |
| 2. Unsuitable Substrate: The substrate may not form a stable carbocation intermediate. Primary aliphatic alcohols, for instance, are generally not reduced under these conditions.[1] | 2. Substrate Compatibility: Verify that your substrate is suitable for this type of reduction. Consider alternative reduction methods for unreactive substrates. | |
| 3. Insufficient Activation: The amount or strength of the acid catalyst may be inadequate for your specific substrate. | 3. Optimize Catalyst: Increase the amount of acid catalyst or switch to a stronger Lewis acid like boron trifluoride etherate. | |
| Formation of a white precipitate (siloxane) | Presence of water: Moisture in the reaction mixture leads to the hydrolysis of triethylsilane and subsequent condensation to form siloxanes. | Strict Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is difficult to purify from silicon byproducts | Similar Polarity: The desired product and silicon byproducts (this compound, hexaethyldisiloxane) may have similar polarities, making chromatographic separation difficult. | 1. Modified Workup: A fluoride-based workup (e.g., using TBAF) can sometimes help to convert siloxanes into more polar silanols, which are easier to separate. |
| 2. Derivatization: If the product has a suitable functional group, consider derivatizing it to alter its polarity for easier separation, followed by deprotection. | ||
| Inconsistent reaction outcomes | Variability in Reagent Quality or Reaction Conditions: Minor variations in the amount of water, catalyst loading, or temperature can lead to inconsistent results. | Standardize Protocol: Carefully control all reaction parameters. Use a consistent source of reagents and solvents. |
Data on Reaction Yields
The yield of this compound-mediated reductions is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative yields for the reduction of various functional groups.
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | PdCl2 | Dichloromethane | Room Temp | 0.5 | 95 | [1] |
| Acetophenone | PdCl2 | Dichloromethane | Room Temp | 1 | 92 | [1] |
| Cyclohexanone | TFA | Dichloromethane | Room Temp | 2 | 85 | [3] |
| 4-Nitroacetophenone | PdCl2 | Dichloromethane | Room Temp | 1.5 | 90 | [1] |
Table 2: Reduction of Alcohols and Halides
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | TFA | Dichloromethane | Room Temp | 1 | 98 | [1] |
| 1-Phenylethanol | TFA | Dichloromethane | Room Temp | 2 | 95 | [1] |
| Benzyl chloride | AlCl3 | Dichloromethane | 0 to Room Temp | 1 | 90 | [4] |
| 1-Bromoadamantane | TFA | Dichloromethane | Room Temp | 0.5 | 97 | [1] |
Experimental Protocols
General Protocol for the Reduction of a Ketone to an Alkane
This protocol provides a general procedure for the triethylsilane-mediated reduction of an aromatic ketone to the corresponding alkane using trifluoroacetic acid as a catalyst.
Materials:
-
Aromatic ketone (1.0 eq)
-
Triethylsilane (2.0 - 3.0 eq)
-
Trifluoroacetic acid (TFA) (5.0 - 10.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aromatic ketone and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Add triethylsilane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the key steps and logical relationships in a typical this compound-mediated reduction.
Caption: A typical experimental workflow for this compound-mediated reductions.
Caption: A logical decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Troubleshooting Peak Tailing with Triethylsilanol Derivatization in Gas Chromatography
For researchers, scientists, and drug development professionals utilizing gas chromatography (GC), peak tailing can be a significant obstacle to achieving accurate and reproducible results. When employing triethylsilanol for derivatization to enhance the volatility of polar analytes, specific challenges can arise that lead to asymmetric peaks. This technical support center provides a comprehensive guide to troubleshooting these issues in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is this compound derivatization and why is it used in GC?
A1: this compound derivatization is a chemical modification technique used to prepare samples for gas chromatography. It involves replacing active hydrogen atoms in polar functional groups (such as -OH, -NH, and -SH) with a nonpolar triethylsilyl (TES) group. This process, also known as silylation, increases the volatility and thermal stability of the analyte, leading to improved peak shape, better resolution, and enhanced detection in the GC system.[1][2]
Q2: I'm observing significant peak tailing for my derivatized analytes. What are the primary causes related to this compound derivatization?
A2: Peak tailing after this compound derivatization can stem from several factors, broadly categorized as issues with the derivatization reaction itself or interactions within the GC system.
Key Causes of Peak Tailing:
-
Incomplete Derivatization: This is a primary cause of peak tailing. If the reaction does not go to completion, a mixture of the derivatized and underivatized analyte will be injected. The more polar, underivatized compound will interact more strongly with active sites in the GC system, resulting in a tailing peak.[3]
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture. Water present in the sample, solvents, or glassware will react with the derivatizing agent, reducing its availability to react with the target analyte and leading to incomplete derivatization.[3]
-
Hydrolysis of the Triethylsilyl Ether: Triethylsilyl (TES) ethers are more stable than their trimethylsilyl (TMS) counterparts but can still be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[4][5] This can occur during sample storage or even in the GC inlet if it is not properly deactivated.
-
Active Sites in the GC System: Even with successful derivatization, active sites within the GC system can cause peak tailing. These sites, often silanol groups (-Si-OH) on the surface of the inlet liner, column, or packing material, can interact with the slightly polar silyl ether or any remaining underivatized analyte.[6]
-
Excess Derivatization Reagent or Byproducts: While an excess of the silylating reagent is generally recommended to drive the reaction to completion, very large excesses or reactive byproducts from the derivatization reaction can sometimes interfere with the chromatography, potentially causing peak distortion or creating ghost peaks.[3][7]
-
Thermal Decomposition: If the GC inlet temperature is too high, it can cause the derivatized analyte to decompose, which may manifest as peak tailing.[6]
Q3: How can I determine if my derivatization reaction is incomplete?
A3: Incomplete silylation can be identified through your chromatographic results. Look for the following indicators:
-
Multiple peaks for a single analyte: You may see a sharp peak for the desired triethylsilyl derivative and a broader, tailing peak at a later retention time for the unreacted analyte.
-
Poor reproducibility of peak areas: If the extent of derivatization varies between samples, you will observe poor precision in your quantitative results.
-
Mass Spectrometry Data: If using a mass spectrometer (MS) detector, you can look for the mass spectra of both the derivatized and underivatized compound within the same chromatographic peak or as separate, poorly resolved peaks.
Q4: What steps can I take to ensure complete derivatization with this compound?
A4: To optimize your derivatization reaction and minimize peak tailing due to incomplete reaction, consider the following:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware at a high temperature (e.g., 120°C for at least 2 hours) and cool in a desiccator. Use high-purity, anhydrous solvents and reagents. If your sample is in an aqueous matrix, it must be completely dried, for instance, under a stream of dry nitrogen, before adding the derivatization reagent.[3]
-
Optimize Reagent-to-Analyte Ratio: An excess of the silylating reagent is generally recommended to ensure the reaction proceeds to completion. A typical starting point is a 2 to 10-fold molar excess of the reagent over the analyte.[3]
-
Optimize Reaction Time and Temperature: The ideal reaction conditions will depend on the reactivity of your analyte and the specific silylating agent used. A good starting point for many silylations is heating the reaction mixture at 60-80°C for 15-30 minutes.[3] For less reactive or sterically hindered compounds, longer reaction times or higher temperatures may be necessary. However, be cautious of analyte degradation at excessive temperatures.
-
Use a Catalyst: For sterically hindered or less reactive functional groups, the addition of a catalyst such as trimethylchlorosilane (TMCS) can significantly improve the reaction rate and yield.[8]
Data Presentation: Stability of Silyl Ethers
The stability of the derivatized analyte is crucial for reliable analysis. Triethylsilyl (TES) ethers offer a balance of stability, being more robust than trimethylsilyl (TMS) ethers but more labile than bulkier silyl ethers. The choice of silylating agent can be guided by the required stability of the derivative during sample preparation, storage, and analysis.
| Silyl Ether | Relative Rate of Acidic Cleavage (Normalized to TMS) | Relative Rate of Basic Cleavage (Normalized to TMS) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | ~64 | ~10-100 |
| tert-Butyldimethylsilyl (TBDMS) | ~20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | ~700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~5,000,000 | ~20,000 |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.[5][9]
Experimental Protocols
Protocol 1: General Procedure for this compound Derivatization of a Polar Analyte
This protocol provides a general starting point for the derivatization of polar compounds containing hydroxyl, carboxyl, or amine functionalities using a triethylsilylating agent.
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a 2 mL autosampler vial.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical to remove all traces of water.
-
-
Reagent Addition:
-
Add an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the dried sample. The volume will depend on the sample amount but is typically in the range of 100-200 µL.
-
Add the triethylsilylating reagent (e.g., chlorotriethylsilane or N-methyl-N-(triethylsilyl)trifluoroacetamide). A 2 to 10-fold molar excess is recommended. If using chlorotriethylsilane, a base such as pyridine or triethylamine is necessary to neutralize the HCl byproduct.
-
-
Reaction:
-
Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial in a heating block or oven at a controlled temperature, typically between 60°C and 80°C.
-
The reaction time can vary from 15 minutes to several hours depending on the analyte's reactivity. Monitor the reaction progress by analyzing aliquots at different time points if necessary.
-
-
Sample Analysis:
-
After the reaction is complete, cool the vial to room temperature.
-
The derivatized sample can often be injected directly into the GC. In some cases, it may be necessary to dilute the sample with an appropriate solvent before injection.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing in GC after derivatization.
Caption: Experimental workflow for this compound derivatization.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.com [phenomenex.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Triethylsilanol-Based Surface Coatings
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when working with triethylsilanol-based surface coatings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability in this compound-based coatings?
A1: The primary mechanism of instability is the hydrolysis of the siloxane bonds (Si-O-Si) that form the coating's network and the interfacial bonds (Si-O-Substrate) that provide adhesion. This process is particularly prevalent in aqueous or high-humidity environments and can lead to a loss of hydrophobicity, adhesion, and overall coating integrity.[1]
Q2: How does pH affect the stability of the this compound solution and the final coating?
A2: The pH of the silane solution is a critical factor.[2][3][4]
-
Acidic Conditions (pH < 4): Generally accelerate the hydrolysis of this compound to this compound. The condensation rate is slower, which can lead to a more ordered monolayer formation on the substrate.
-
Neutral Conditions (pH ≈ 7): Both hydrolysis and condensation rates are at a minimum, leading to very slow coating formation.
-
Basic Conditions (pH > 7): Significantly promote the condensation reaction. This can lead to rapid polymerization of the silane in the solution, causing aggregation and resulting in a thick, non-uniform, and unstable coating.[3]
Q3: What is the importance of curing, and what are the optimal conditions?
A3: Curing is essential for the formation of a stable and durable siloxane network through the condensation of silanol groups. Insufficient curing can result in a soft, poorly adhered coating, while excessive temperature can cause the coating to become brittle and crack. The optimal curing temperature for silane coatings is typically between 100-120°C.[5][6] Higher temperatures promote the formation of hydrophobic siloxane groups.[5]
Troubleshooting Guide
Problem 1: Poor or No Surface Modification (Surface remains hydrophilic)
-
Symptom: The water contact angle on the coated surface is low, indicating a hydrophilic surface where a hydrophobic one was expected.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic contaminants. Methods include sonication in solvents like ethanol or acetone, followed by a piranha solution wash (a mixture of sulfuric acid and hydrogen peroxide) for robust substrates. Ensure a final rinse with deionized water and complete drying. |
| Insufficient Surface Hydroxylation | The surface needs a high density of hydroxyl (-OH) groups for the silane to react. Activate the surface using oxygen plasma, UV/Ozone treatment, or by boiling in water. |
| Degraded this compound Reagent | This compound is sensitive to moisture and can degrade.[7] Use a fresh reagent from a tightly sealed container stored under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Silane Concentration | A very low concentration may result in incomplete coverage. Conversely, a high concentration can lead to the formation of unstable multilayers. Start with a 1-2% (v/v) solution in an anhydrous solvent and optimize from there. |
| Improper Curing | After deposition, the coating needs to be cured to form stable siloxane bonds. Bake the coated substrate at 110-120°C for at least one hour. |
Problem 2: Non-Uniform Coating (Patches or Streaks)
-
Symptom: The surface shows uneven wetting, or characterization techniques like AFM reveal an inconsistent coating thickness.
-
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Surface Cleaning or Activation | Ensure the entire substrate is uniformly exposed to cleaning and activation agents. For plasma treatment, ensure the sample is in a region of uniform plasma density. |
| Silane Aggregation in Solution | Premature hydrolysis and self-condensation in the solution can lead to the deposition of aggregates.[8] Prepare the silane solution immediately before use and minimize its exposure to atmospheric moisture. Use anhydrous solvents for the reaction. |
| Contaminated Silane Solution | Particulates or impurities in the solution can deposit on the surface. Filter the silane solution through a 0.2 µm PTFE filter if necessary. |
| Improper Application Technique | For dip-coating, ensure a smooth and steady immersion and withdrawal of the substrate.[9][10] For spin-coating, optimize the spin speed and time to achieve a uniform film. |
Problem 3: Coating Peels or Flakes Off (Poor Adhesion)
-
Symptom: The coating can be easily removed from the substrate, indicating poor adhesion.
-
Possible Causes & Solutions:
| Cause | Solution |
| Formation of a Weak Boundary Layer | This can be due to a thick, poorly cross-linked silane multilayer. Reduce the silane concentration and/or the reaction time. |
| Insufficient Curing | Inadequate curing leads to incomplete covalent bonding to the substrate and within the silane layer. Ensure proper curing temperature and time (e.g., 110-120°C for 1 hour).[5][6] |
| Moisture at the Interface | A layer of water on the substrate can prevent the silane from forming covalent bonds with the surface hydroxyl groups. Ensure the substrate is thoroughly dried before coating. |
| Substrate Incompatibility | This compound coatings work best on surfaces with hydroxyl groups (e.g., glass, silicon, metal oxides). For other substrates, a surface treatment to introduce these groups may be necessary. |
Data Presentation
Table 1: Hydrolytic Stability of Silane Coatings - Water Contact Angle (WCA) Over Time
The following data is for octadecyltrimethoxysilane (ODTMS) on an aluminum alloy, which is analogous to the behavior expected from a this compound coating under hydrolytic stress.
| Immersion Time in DI Water | WCA of ODTMS Coating (°) | WCA of ODTMS on Hydrated MnOx Under-layer (°) |
| 0 hours | ~105 | ~110 |
| 100 hours | ~95 | ~105 |
| 200 hours | ~85 | ~100 |
| 300 hours | ~75 | ~95 |
| 400 hours | ~65 | ~90 |
| (Data adapted from[11][12]) |
Table 2: Effect of Curing Temperature on Coating Properties
The following data illustrates the general effect of curing temperature on silane-based coatings.
| Curing Temperature (°C) | Degree of Condensation (Si-O-Si bond formation) | Porosity | Corrosion Resistance |
| 25 (Room Temp) | Low | High | Low |
| 90 | Moderate | Moderate | Moderate |
| 120 | High | Low | High |
| 150 | Very High | Very Low | Very High |
| (Data adapted from[6][13][14]) |
Table 3: Adhesion Strength of Silane-Modified Surfaces
The following data shows the shear bond strength of a resin to a titanium surface with and without a cross-linker silane, demonstrating the enhancement in adhesion.
| Silane System | Storage Condition | Mean Shear Bond Strength (MPa) |
| Functional Silane Only | 24h Dry | 12.5 (± 3.1) |
| Functional Silane Only | Thermo-cycled | 9.8 (± 2.5) |
| Functional Silane + Cross-linker | 24h Dry | 14.3 (± 4.1) |
| Functional Silane + Cross-linker | Thermo-cycled | 15.9 (± 3.4) |
| (Data adapted from[15]) |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
-
Sonication: Sonicate the substrates (e.g., glass or silicon wafers) in a 2% solution of laboratory detergent for 20 minutes.
-
Rinsing: Rinse thoroughly with deionized (DI) water.
-
Solvent Cleaning: Sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Activation (Hydroxylation): Place the cleaned, dry substrates in an oxygen plasma cleaner for 5 minutes to generate surface hydroxyl groups. Alternatively, immerse in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes (use extreme caution), followed by thorough rinsing with DI water and drying.
-
Final Drying: Bake the substrates in an oven at 110°C for at least 30 minutes to remove any adsorbed water before moving to the coating step.
Protocol 2: this compound Coating via Dip-Coating (Anhydrous Method)
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Immerse the cleaned and activated substrates into the silane solution with a smooth, constant speed.[9][10]
-
Dwell Time: Allow the substrates to remain in the solution for 1-2 hours at room temperature to allow for the self-assembly of the silane monolayer.
-
Withdrawal: Withdraw the substrates from the solution at a slow, constant speed (e.g., 1 mm/min). The withdrawal speed can be adjusted to control the coating thickness.[10]
-
Rinsing: Gently rinse the coated substrates with fresh anhydrous toluene to remove any excess, unreacted silane.
-
Curing: Transfer the substrates to an oven and cure at 110-120°C for 1 hour to promote the formation of covalent siloxane bonds.[5][6]
-
Final Rinse: After cooling, sonicate the coated substrates briefly in toluene or isopropanol to remove any loosely bound physisorbed molecules.
-
Drying: Dry the final coated substrates under a stream of nitrogen.
Protocol 3: Stability Testing - Hydrolysis Challenge
-
Initial Characterization: Measure the initial water contact angle and/or adhesion strength of the freshly prepared this compound-coated substrates.
-
Immersion: Immerse the coated substrates in a beaker of deionized water at room temperature.
-
Time Points: At predetermined time intervals (e.g., 1, 6, 24, 48, 96 hours), remove a substrate from the water.
-
Drying: Gently dry the substrate with a stream of nitrogen.
-
Characterization: Re-measure the water contact angle and/or adhesion strength.
-
Data Analysis: Plot the change in contact angle or adhesion strength as a function of immersion time to quantify the hydrolytic stability of the coating. A stable coating will show minimal change over time.[11][12]
Mandatory Visualizations
Caption: Workflow for this compound Coating and Stability Testing.
Caption: Troubleshooting Logic for Poor Coating Adhesion.
Caption: Pathways for this compound Condensation.
References
- 1. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355 [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures Containing Triethylsilanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with the purification of reaction mixtures containing triethylsilanol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to remove from reaction mixtures?
A1: this compound presents several purification challenges due to its physical properties:
-
High Boiling Point: It has a boiling point of 158 °C at atmospheric pressure, making it difficult to remove by simple distillation without potentially degrading thermally sensitive target compounds.[1][2][3]
-
Azeotrope Formation: It can form azeotropes with common organic solvents, which means it cannot be easily separated by fractional distillation.
-
Polarity: As a silanol, it has a polar Si-OH group, but the three ethyl groups give it significant nonpolar character, allowing it to be soluble in a wide range of organic solvents.
Q2: What are the most common methods for removing this compound?
A2: The most common methods for removing this compound include:
-
Aqueous extractive workup
-
Chromatography
-
Azeotropic distillation
-
Use of scavenger resins
The choice of method depends on the properties of the desired compound, the scale of the reaction, and the required purity.
Q3: When is an aqueous extractive workup a suitable method?
A3: An aqueous extractive workup is a good choice when the desired product is stable to basic conditions and has low solubility in water. This method involves washing the organic reaction mixture with an aqueous base (e.g., NaOH or KOH) to deprotonate the weakly acidic this compound, forming a water-soluble triethylsilanolate salt that partitions into the aqueous phase.
Q4: Can I use chromatography to remove this compound?
A4: Yes, flash column chromatography is a common method for removing this compound. However, due to its intermediate polarity, it can sometimes co-elute with the desired product. Careful selection of the stationary and mobile phases is crucial for successful separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| This compound remains in the organic layer after aqueous basic extraction. | Insufficiently basic aqueous solution. | Increase the concentration or volume of the aqueous base. Use a stronger base if compatible with your product. |
| Poor phase separation. | Add brine to the aqueous layer to increase its polarity and force better separation. | |
| Product loss during aqueous extraction. | Product is partially water-soluble or base-sensitive. | Saturate the aqueous layer with salt (brine wash) to decrease the solubility of the organic product in the aqueous phase.[4] If the product is base-sensitive, consider alternative methods like chromatography or azeotropic distillation. |
| This compound co-elutes with the product during column chromatography. | Inappropriate solvent system or stationary phase. | Modify the solvent system. A gradient elution may be necessary.[5] Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. | |
| Azeotropic distillation is ineffective. | The chosen azeotroping solvent is not forming an azeotrope with this compound. | Select a solvent that is known to form a low-boiling azeotrope with this compound, such as toluene.[6] |
Purification Protocols
Protocol 1: Extractive Workup with Aqueous Base
This method is suitable for base-stable products.
Methodology:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M aqueous NaOH solution. Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This method is applicable when the product and this compound have different polarities.
Methodology:
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Use of Scavenger Resins
Scavenger resins can selectively bind to this compound, allowing for its removal by simple filtration.
Methodology:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add a scavenger resin with a functional group that reacts with silanols (e.g., a resin-bound isocyanate or a strong acid resin).
-
Stir the mixture at room temperature or with gentle heating according to the resin manufacturer's instructions.
-
Monitor the reaction for the disappearance of this compound.
-
Filter off the resin.
-
Rinse the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Comparative Data
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆OSi | [1][2][3] |
| Molar Mass | 132.28 g/mol | [1][2][3] |
| Boiling Point | 158 °C (lit.) | [1][2][3] |
| Density | 0.864 g/mL at 25 °C (lit.) | [1][2][3] |
| Water Solubility | Practically insoluble | [1][2] |
Visual Guides
Caption: Decision tree for selecting a purification method.
Caption: Workflow for extractive workup.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 597-52-4 [m.chemicalbook.com]
- 3. 597-52-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
managing moisture sensitivity of triethylsilanol in experiments
Welcome to the technical support center for triethylsilanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound, primarily due to its sensitivity to moisture.
Issue 1: Inconsistent or Low Reaction Yields
Symptoms:
-
A significant decrease in the expected product yield.
-
Complete failure of the reaction to proceed as expected.
-
Variability in results between seemingly identical experimental setups.
Possible Cause: Moisture contamination of the this compound, solvents, or reaction apparatus is a frequent cause of poor reaction performance. This compound can react with water, leading to the formation of hexaethyldisiloxane and other non-reactive byproducts.
Troubleshooting Workflow:
Technical Support Center: Strategies to Avoid Cleavage of Triethylsilyl (TES) Ethers During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unintended cleavage of triethylsilyl (TES) ethers during experimental workup procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter that lead to the cleavage of your TES ether.
Issue 1: My TES ether is cleaving during the aqueous workup.
This is a common issue often related to the pH of the aqueous solution or prolonged exposure.
| Potential Cause | Recommended Solution | Explanation |
| The workup solution is too acidic or basic. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate (for quenching acids) or ammonium chloride (for quenching bases), for washing.[1] | The silicon-oxygen bond in silyl ethers is susceptible to hydrolysis under both acidic and basic conditions.[1] TES ethers are more stable than trimethylsilyl (TMS) ethers but can still be cleaved if the pH is not controlled. |
| Prolonged contact time with the aqueous phase. | Perform extractions and phase separations as quickly and efficiently as possible. Minimize the time the organic layer containing the TES ether is in contact with the aqueous layer. | The longer the exposure to aqueous conditions, even at neutral pH, the higher the risk of hydrolysis. |
| In situ generation of acidic or basic species. | If your reaction generates acidic or basic byproducts, consider quenching these in the reaction vessel before initiating the aqueous workup. Adding a non-nucleophilic base like 2,6-lutidine or an acid scavenger during the reaction can also be effective.[1] | Unintentional generation of acids or bases can lower or raise the pH of the reaction mixture, leading to cleavage upon the addition of water. |
Issue 2: My TES ether is degrading during purification by silica gel chromatography.
The stationary phase itself can be a source of acidity, leading to the cleavage of sensitive groups.
| Potential Cause | Recommended Solution | Explanation |
| Residual acidity of the silica gel. | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use commercially available pre-treated neutral silica gel.[1] | Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like TES ethers. |
| The eluent is too polar or contains protic solvents. | Use a less polar eluent system if possible. If a protic solvent like methanol is required, add a small amount of a base such as triethylamine to the eluent to suppress degradation.[1] | Protic solvents can facilitate the hydrolysis of silyl ethers on the acidic surface of the silica gel. |
| Extended time on the column. | Optimize the chromatography conditions to ensure the compound elutes as quickly as possible. This can be achieved by adjusting the eluent polarity or using a shorter column.[1] | The longer the compound is adsorbed on the silica gel, the greater the opportunity for cleavage to occur. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended silyl ether cleavage?
The most common reasons for premature silyl ether cleavage are exposure to acidic or basic conditions and the presence of fluoride ions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of this degradation is influenced by the steric bulk of the groups on the silicon atom, as well as reaction conditions like pH, temperature, and solvent choice.[1]
Q2: How does the stability of a TES ether compare to other common silyl ethers?
The stability of silyl ethers is directly related to the steric hindrance around the silicon atom.[1][2] Bulkier silyl groups are more stable and less prone to cleavage.[1][2] Triethylsilyl (TES) ethers offer an intermediate level of stability, making them more robust than TMS ethers but more labile than bulkier groups like TBDMS or TIPS.[2][3]
A diagram illustrating the stability hierarchy is provided below.
Caption: Silyl Ether Stability Hierarchy.
The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data compiled from various sources. Actual rates may vary depending on the substrate and specific reaction conditions.[4][5] |
Q3: Can the choice of solvent lead to TES ether cleavage?
Yes, the solvent can play a significant role. Protic solvents, particularly in the presence of acid or base catalysts, can facilitate the hydrolysis of silyl ethers.[1] For instance, using methanol with even trace amounts of acid can lead to the cleavage of TES ethers.[1] When working with sensitive silyl ethers, it is advisable to use anhydrous aprotic solvents.
Q4: Are there specific quenching agents I should be cautious with?
Apart from strong acids and bases, be mindful of quenching agents that can generate acidic or basic conditions upon reaction with the reaction mixture. For example, quenching a reaction with water when unreacted acid chloride is present will generate HCl, which can cleave the TES ether. A safer approach would be to use a buffered solution or a mild base to neutralize any acid generated during the quench.
A general workflow for a workup designed to preserve a TES ether is shown below.
Caption: TES Ether-Compatible Workup Workflow.
Experimental Protocols
Protocol 1: General Aqueous Workup for Reactions Containing TES Ethers
This protocol is designed to minimize the risk of TES ether cleavage during a standard aqueous workup.
Materials:
-
Reaction mixture containing the TES-protected compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Aprotic organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature or 0 °C if the reaction was performed at an elevated temperature.
-
Slowly add a saturated aqueous solution of NaHCO₃ (if the reaction is acidic) or NH₄Cl (if the reaction is basic) to quench the reaction until gas evolution ceases or the pH of the aqueous layer is approximately 7.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. If necessary, re-extract the aqueous layer to ensure complete recovery of the product.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
Protocol 2: Selective Deprotection of a TES Ether Using Formic Acid
This protocol can be used for the selective removal of a TES ether in the presence of a more robust silyl ether like a TBDMS group.[7]
Materials:
-
TES-protected compound (1.0 eq)
-
Methanol (MeOH)
-
Formic acid (5-10% solution in methanol)
-
Methylene chloride (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the TES-protected compound in methanol (or methylene chloride).
-
Stir the solution at 5–10 °C for 5 minutes.
-
Add a 5–10% solution of formic acid in methanol dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 1-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[7]
-
Once the reaction is complete, cool the solution and neutralize it with a saturated aqueous solution of NaHCO₃.[7]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of methylene chloride and water.
-
Extract the product with methylene chloride, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the deprotected alcohol.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
optimizing catalyst loading for reactions involving triethylsilanol
Welcome to the technical support center for optimizing catalyst loading in reactions involving triethylsilanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is proceeding very slowly or appears incomplete. What are the primary factors to investigate?
A1: Slow or incomplete reactions are common issues that can often be resolved by systematically evaluating several parameters.
-
Insufficient Catalyst Loading: The catalyst concentration might be too low to achieve a reasonable reaction rate. While higher loadings can increase rates, they may also lead to unwanted side reactions.[1] It is crucial to perform an optimization screen to find the proper balance.
-
Catalyst Deactivation: Silanols can undergo self-condensation to form catalytically inactive disiloxanes.[2][3] This process can be exacerbated by the presence of basic amines in the reaction mixture.[2][3] Furthermore, impurities in reagents or solvents, such as sulfur compounds or carbon monoxide, can act as poisons, blocking the active sites of the catalyst.[4]
-
Poor Solubility: Ensure all reactants and the catalyst are fully dissolved in the chosen solvent system. Poor solubility can severely limit reaction kinetics.
-
Temperature: The reaction may require higher temperatures to proceed at an acceptable rate. A temperature screen is often a valuable optimization step.
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: Finding the optimal catalyst loading is a critical step to balance reaction speed, yield, and cost-effectiveness. A systematic approach is recommended.
-
Start with a Standard Loading: Based on literature precedents for similar reactions, begin with a standard catalyst loading, for example, 1-5 mol%. For some reactions, like specific amidations, loadings as high as 30 mol% might be necessary to achieve a desirable rate.[3]
-
Perform a Loading Screen: Set up a series of small-scale parallel reactions varying the catalyst loading (e.g., 0.5%, 1%, 2%, 5%, 10 mol%).
-
Monitor Reaction Progress: Track the conversion to product over time using an appropriate analytical technique (e.g., GC, LC-MS, NMR).
-
Analyze the Results: Plot conversion versus time for each catalyst loading. The optimal loading will provide the desired conversion in an acceptable timeframe without generating excessive byproducts. Overcrowding of active sites at very high loadings can sometimes increase side reactions.
The following table provides an illustrative example of a catalyst loading optimization screen for a generic hydrosilylation reaction.
| Catalyst Loading (mol%) | Time to >95% Conversion (h) | Isolated Yield (%) | Key Observations |
| 0.5 | > 24 | 45 | Very slow, incomplete conversion. |
| 1.0 | 16 | 85 | Reasonable rate, clean reaction profile. |
| 2.5 | 6 | 92 | Optimal: Fast rate, high yield. |
| 5.0 | 4 | 91 | Faster rate, but minor increase in side products noted. |
| 10.0 | 2.5 | 88 | Very fast, significant side product formation observed. |
Q3: I'm observing significant side product formation, particularly disiloxane. How can I improve selectivity?
A3: Side product formation, especially the self-condensation of this compound to form triethylsiloxane, is a common challenge.[5]
-
Moisture Control: this compound is sensitive to moisture.[6] Ensure all reagents, solvents, and glassware are rigorously dried to minimize water-induced side reactions.
-
Amine Basicity: In reactions involving amines, such as amidations, more basic amines can promote the condensation of the silanol catalyst into an inactive disiloxane.[2][3] If possible, consider the pKa of your amine substrate.
-
Product Inhibition: The amide product itself can act as a Lewis base and inhibit the catalyst, slowing the desired reaction and potentially allowing more time for catalyst decomposition pathways to occur.[2][3]
-
Catalyst Choice: The choice of catalyst is crucial. For example, in hydrosilylation reactions, platinum-based catalysts like Speier's or Karstedt's catalyst are known for high activity and selectivity.[7] The ligand environment of the metal catalyst can also significantly influence selectivity.[8]
Q4: What are the signs of catalyst deactivation, and how can it be prevented?
A4: Catalyst deactivation is the loss of catalytic activity over time.[9]
-
Signs of Deactivation:
-
The reaction rate slows down or stalls completely before full conversion is reached.
-
Inconsistent results between batches.
-
Formation of precipitates (e.g., inactive catalyst species or byproducts).
-
-
Prevention and Mitigation Strategies:
-
Purify Reagents: Use high-purity, anhydrous reagents and solvents to remove potential catalyst poisons.[4]
-
Control Temperature: High temperatures can cause catalyst particles to agglomerate (sinter), reducing the active surface area.[9] Adhere to the recommended temperature range for your specific catalyst.
-
Use Guard Beds: In flow chemistry setups, a "guard bed" can be used to trap impurities before they reach the main catalyst bed.[4]
-
Choose a Robust Catalyst: Some catalysts are inherently more stable under specific reaction conditions. Reviewing the literature for catalysts known to be robust for your transformation is advisable.
-
Experimental Protocols
Protocol: General Procedure for Catalyst Loading Optimization in a Hydrosilylation Reaction
This protocol outlines a general method for determining the optimal loading of a platinum catalyst for the hydrosilylation of an alkene with triethylsilane (a reactant structurally related to this compound).
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure the alkene substrate is purified and free of inhibitors.
-
Use anhydrous solvent (e.g., toluene or DCM) from a solvent purification system or a freshly opened bottle.
-
Prepare a stock solution of the catalyst (e.g., Karstedt's catalyst) in the chosen anhydrous solvent to facilitate accurate dispensing of small quantities.
-
-
Reaction Setup:
-
In a series of labeled, dry reaction vials equipped with magnetic stir bars, add the alkene (1.0 mmol).
-
Under an inert atmosphere, add the anhydrous solvent (e.g., 2 mL).
-
Add triethylsilane (1.1 mmol, 1.1 equiv).
-
Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0 mol%).
-
Seal the vials and begin stirring at the desired reaction temperature (e.g., room temperature or 50 °C).
-
-
Monitoring and Work-up:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.
-
Quench the aliquot by passing it through a small plug of silica gel with an appropriate solvent (e.g., diethyl ether).
-
Analyze the quenched sample by GC or ¹H NMR to determine the conversion rate.
-
Once a reaction is deemed complete, concentrate the mixture in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the product.
-
-
Analysis:
-
Compare the rate of conversion and the isolated yield for each catalyst loading to determine the optimal conditions.
-
Visual Guides
Troubleshooting Workflow for Slow Reactions
The following diagram outlines a logical workflow for diagnosing and solving issues with slow or incomplete reactions involving this compound.
Caption: Troubleshooting workflow for slow or incomplete reactions.
Catalyst Deactivation Pathway
This diagram illustrates a primary deactivation pathway for silanol-based catalysts, especially in the presence of basic compounds.
Caption: Silanol catalyst deactivation via base-mediated self-condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Selective Enzymatic Oxidation of Silanes to Silanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dakenchem.com [dakenchem.com]
- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Triethylsilanol and Trimethylsilanol for Surface Hydrophobicity
For researchers, scientists, and drug development professionals, achieving precise control over surface properties is paramount. The ability to modulate surface hydrophobicity is a critical factor in a wide array of applications, from biocompatible coatings on medical devices to the functionalization of nanoparticles for targeted drug delivery. Silanization, a process of covalently bonding silanes to a surface, stands out as a robust and versatile method for tailoring surface wettability. This guide provides an objective comparison of two commonly used short-chain silanols, triethylsilanol and trimethylsilanol, for inducing surface hydrophobicity, supported by established principles and experimental methodologies.
The fundamental difference between this compound and trimethylsilanol lies in the alkyl groups attached to the silicon atom. This compound possesses three ethyl (-CH₂CH₃) groups, while trimethylsilanol has three methyl (-CH₃) groups. This seemingly minor structural variance has a significant impact on the resulting surface energy and, consequently, the hydrophobicity of the treated material. The general principle in surface modification with alkylsilanes is that the length of the alkyl chain dictates the degree of hydrophobicity. Longer alkyl chains create a denser, more non-polar layer that effectively shields the underlying polar surface from interacting with water molecules.
Performance Comparison: Imparting Hydrophobicity
Surfaces modified with methyl groups, such as those from trimethylsilanol, tend to exhibit a lower degree of hydrophobicity compared to those with longer alkyl chains. In some cases, methyl-functionalized surfaces may even remain hydrophilic[1]. This is because the short methyl groups are less effective at creating a dense, non-polar "umbrella" over the polar silanol groups on the substrate surface.
In contrast, the ethyl groups of this compound, being larger than methyl groups, provide a more substantial non-polar surface coverage. This increased steric hindrance and van der Waals interactions between the ethyl chains lead to a more ordered and compact monolayer, resulting in a lower surface energy and, therefore, a higher water contact angle. Studies on various alkylsilanes consistently demonstrate that an increase in the number of carbon atoms in the alkyl chain leads to a more hydrophobic surface[2][3]. Therefore, it is expected that a surface treated with this compound will exhibit a significantly higher water contact angle and greater hydrophobicity than one treated with trimethylsilanol.
Quantitative Data Summary
The following table summarizes the key properties of this compound and trimethylsilanol and provides an expected trend for water contact angles on a treated smooth glass or silica surface.
| Property | Trimethylsilanol | This compound | Reference/Justification |
| Chemical Formula | C₃H₁₀OSi | C₆H₁₆OSi | [General Chemical Knowledge] |
| Molecular Weight | 90.20 g/mol | 132.28 g/mol | [General Chemical Knowledge] |
| Boiling Point | 99 °C | 158 °C | [General Chemical Knowledge] |
| Alkyl Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | [General Chemical Knowledge] |
| Expected Water Contact Angle | Lower (less hydrophobic) | Higher (more hydrophobic) | Based on the principle of increasing hydrophobicity with alkyl chain length.[1][2][3] |
Experimental Protocols
The following is a generalized, yet detailed, experimental protocol for the silylation of a glass or silica surface using either this compound or trimethylsilanol. This procedure can be adapted based on the specific substrate and desired degree of surface coverage.
Materials:
-
Glass or silica substrate (e.g., microscope slides, silicon wafers)
-
This compound or Trimethylsilanol
-
Anhydrous toluene or other suitable anhydrous solvent (e.g., hexane)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for surface activation
-
Deionized water
-
Methanol or Ethanol for rinsing
-
Nitrogen or Argon gas for drying
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate by sonication in a detergent solution, followed by extensive rinsing with deionized water.
-
To generate surface silanol (-SiOH) groups, immerse the cleaned substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or a solution of 1M HCl for at least one hour. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
-
Rinse the activated substrate thoroughly with deionized water and then with methanol or ethanol.
-
Dry the substrate under a stream of inert gas (nitrogen or argon) and then in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water.
-
-
Silylation (Solution-Phase Deposition):
-
Prepare a 1-5% (v/v) solution of either this compound or trimethylsilanol in an anhydrous solvent such as toluene in a sealed container under an inert atmosphere.
-
Immerse the dried and activated substrate into the silane solution.
-
Allow the reaction to proceed for a period ranging from 30 minutes to several hours at room temperature. Gentle agitation can improve the uniformity of the coating.
-
For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 50-70°C).
-
-
Rinsing and Curing:
-
Remove the substrate from the silylation solution and rinse it thoroughly with the anhydrous solvent to remove any physically adsorbed silane molecules.
-
Perform a final rinse with methanol or ethanol.
-
Cure the silylated substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane (Si-O-Si) bonds between adjacent silanol molecules and with the surface.
-
-
Characterization:
-
The hydrophobicity of the modified surface is quantified by measuring the static water contact angle using a goniometer. A droplet of deionized water is placed on the surface, and the angle between the solid-liquid and liquid-vapor interfaces is measured.
-
Logical Workflow for Surface Silylation
The following diagram illustrates the key steps in the surface silylation process to achieve a hydrophobic surface.
Caption: A flowchart of the experimental workflow for surface hydrophobization via silylation.
Mechanism of Surface Modification
The underlying chemical principle for surface modification with silanols is the reaction between the hydroxyl group (-OH) of the silanol and the silanol groups (-SiOH) present on the surface of materials like glass and silica. This reaction forms a stable covalent siloxane bond (Si-O-Si), anchoring the alkylsilyl group to the surface.
Caption: The condensation reaction between a silanol and a hydroxylated surface results in a hydrophobic layer.
References
A Comparative Guide to the Stability of Triethylsilyl (TES) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups
In the realm of multi-step organic synthesis, particularly in pharmaceutical and complex molecule synthesis, the judicious selection of protecting groups is a critical determinant of success. Among the most versatile and widely employed protecting groups for hydroxyl functionalities are silyl ethers. This guide provides a detailed comparison of two popular silyl protecting groups: triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their synthetic strategies.
The stability of a silyl ether is primarily governed by the steric hindrance around the silicon atom.[1][2] Larger, bulkier substituents impede the approach of reagents that effect cleavage, thereby enhancing the stability of the protecting group.[1] The tert-butyl group in TBDMS is significantly larger than the ethyl groups in TES, which accounts for the generally greater stability of TBDMS ethers.[1]
Quantitative Comparison of Stability
The difference in stability between TES and TBDMS ethers has been quantified under both acidic and basic conditions. The following table summarizes their relative rates of cleavage, providing a clear indication of their comparative stability.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS = 1) | Relative Rate of Basic Cleavage (vs. TMS = 1) |
| Triethylsilyl (TES) | 64[1][3] | 10-100[1][3] |
| tert-Butyldimethylsilyl (TBDMS) | 20,000[1][3] | ~20,000[1][3] |
As the data indicates, TBDMS ethers are substantially more stable than TES ethers under both acidic and basic conditions. This significant difference in stability allows for the selective deprotection of a TES ether in the presence of a TBDMS ether, a valuable strategy in many synthetic routes.[1][4]
Factors Influencing Silyl Ether Stability
The stability of silyl ethers is a multifactorial property. The primary determinant is the steric bulk of the substituents on the silicon atom. However, other factors such as electronic effects and the nature of the alcohol also play a role. The following diagram illustrates the logical relationship between these factors and the resulting stability of the silyl ether.
Experimental Protocols
Detailed methodologies for the cleavage of TES and TBDMS ethers under various conditions are provided below. These protocols are representative and may require optimization based on the specific substrate.
Protocol 1: Selective Acid-Catalyzed Deprotection of a TES Ether in the Presence of a TBDMS Ether
This protocol describes the chemoselective cleavage of a TES ether using mild acidic conditions, leaving a TBDMS ether intact.[4]
Objective: To selectively deprotect a TES-protected alcohol in the presence of a TBDMS-protected alcohol.
Materials:
-
Substrate containing both TES and TBDMS protected hydroxyl groups
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the substrate in methanol to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add formic acid to a final concentration of 5-10% (v/v).[1][4]
-
Stir the reaction mixture at room temperature.[4]
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-3 hours.[4]
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Fluoride-Mediated Deprotection of a TBDMS Ether
This protocol outlines a common method for the cleavage of the more robust TBDMS protecting group using a fluoride source.
Objective: To deprotect a TBDMS-protected alcohol.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of TBAF in THF (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: General Procedure for Base-Catalyzed Deprotection of a TES Ether
This protocol describes the cleavage of a TES ether under basic conditions.
Objective: To deprotect a TES-protected alcohol.
Materials:
-
TES-protected alcohol
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the TES-protected alcohol in methanol.
-
Add a saturated aqueous solution of potassium carbonate to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water to dissolve the salts and extract the product with an organic solvent (e.g., ethyl acetate).
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
References
A Comparative Guide to Hydride Donors: Triethylsilane vs. Sodium Borohydride for Carbonyl Reductions
An Objective Analysis for Researchers in Organic Synthesis
In the realm of synthetic organic chemistry, the reduction of carbonyl compounds is a cornerstone transformation. For decades, sodium borohydride (NaBH₄) has been a reliable and widely used reagent for this purpose. However, the demand for alternative reagents with distinct reactivity profiles and selectivities has led to the prominence of other hydride sources, such as triethylsilane (Et₃SiH). This guide provides a detailed comparison of triethylsilane and sodium borohydride, offering insights into their mechanisms, substrate scope, and practical applications, supported by experimental data and protocols.
Note on Nomenclature: This guide compares triethylsilane ([C₂H₅]₃SiH) with sodium borohydride. Triethylsilanol ([C₂H₅]₃SiOH), a silicon-containing alcohol, is not a reducing agent and should not be confused with its hydride-donating counterpart.
Section 1: Core Principles and Mechanism of Action
The efficacy of a reducing agent is fundamentally tied to its mechanism of hydride delivery. Sodium borohydride and triethylsilane, while both serving as hydride (H⁻) sources, operate under distinctly different mechanistic pathways, which dictates their reactivity and selectivity.
Sodium Borohydride (NaBH₄): Nucleophilic Hydride Addition
Sodium borohydride is a salt containing the tetrahedral borohydride anion (BH₄⁻). It acts as a direct source of a nucleophilic hydride ion. The reduction of a ketone or aldehyde is a two-step process:
-
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This results in a tetracoordinate alkoxide intermediate.[1][2]
-
Protonation: A protic solvent (like methanol or ethanol) or an acidic workup provides a proton to the negatively charged oxygen, yielding the final alcohol product.[3][4]
Triethylsilane (Et₃SiH): Ionic Hydrogenation
Triethylsilane is a neutral, covalent molecule. The Si-H bond is polarized, but it is not a direct source of free hydride ions. Instead, it functions as a hydride donor in the presence of a strong Brønsted or Lewis acid, such as trifluoroacetic acid (TFA) or boron trifluoride (BF₃).[5][6] The mechanism, known as ionic hydrogenation, typically involves:
-
Carbonyl Activation: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[6]
-
Hydride Transfer: Triethylsilane transfers a hydride to the activated carbonyl carbon. This can proceed through a termolecular transition state or via the formation of a transient carbocation intermediate, especially for substrates that can form stable carbocations.[6][7]
-
Silylium Ion Quenching: The resulting triethylsilylium ion (Et₃Si⁺) is trapped by the conjugate base of the acid or another nucleophile in the reaction mixture.
Section 2: Performance and Selectivity Comparison
The differences in mechanism give rise to significant variations in performance, substrate scope, and chemoselectivity.
| Feature | Sodium Borohydride (NaBH₄) | Triethylsilane (Et₃SiH) with Acid |
| Primary Substrates | Aldehydes, Ketones.[1] | Aldehydes, Ketones, Imines, Acetals, Ketals.[7][8] |
| Extended Scope | Generally unreactive towards esters, amides, carboxylic acids.[1][9] | Can reduce esters to ethers, deoxygenate ketones to alkanes, reduce C=C bonds.[8][10][11] |
| Chemoselectivity | Excellent for reducing aldehydes/ketones in the presence of less reactive carbonyls.[12] | Tunable. Can selectively reduce aldehydes over ketones or perform conjugate reductions.[8] |
| Stereoselectivity | Generally follows Felkin-Anh model; moderate diastereoselectivity. | Can exhibit high diastereoselectivity, often complementary to NaBH₄, influenced by sterics.[6] |
| Reaction Conditions | Protic solvents (MeOH, EtOH, H₂O), mild temperatures (0 °C to RT).[3][13] | Anhydrous aprotic solvents (DCM, CH₃CN), strong acid co-reagent (TFA, BF₃).[8][14] |
| Safety & Handling | Stable solid, reacts with acid to produce H₂ gas. Relatively safe to handle.[13] | Flammable liquid, requires inert atmosphere. Strong acid co-reagents are corrosive.[5] |
Section 3: Experimental Protocols
The following are representative experimental procedures for the reduction of a generic ketone using each reagent.
Protocol 1: Reduction of Acetophenone with Sodium Borohydride
This procedure is adapted from standard undergraduate and research laboratory experiments.[12][13]
Workflow:
Methodology:
-
Acetophenone (1.0 mmol, 1.0 eq) is dissolved in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
The solution is cooled to 0 °C in an ice-water bath.
-
Sodium borohydride (1.2 mmol, 1.2 eq) is added slowly in portions over 5 minutes. The reaction is monitored by TLC.[15]
-
After the addition is complete, the reaction is stirred for an additional 30 minutes at 0 °C and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-phenylethanol.
-
Purification via flash chromatography provides the final product.
Protocol 2: Reduction of Acetophenone with Triethylsilane
This procedure illustrates a typical ionic hydrogenation using TFA as the acid catalyst.[8][14]
Workflow:
Methodology:
-
Acetophenone (1.0 mmol, 1.0 eq) and triethylsilane (1.5 mmol, 1.5 eq) are dissolved in anhydrous dichloromethane (DCM, 5 mL) under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice-water bath.
-
Trifluoroacetic acid (TFA, 2.0 mmol, 2.0 eq) is added dropwise via syringe. The reaction progress is monitored by TLC.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature until the starting material is consumed.
-
The reaction is carefully quenched by slow addition to a saturated solution of sodium bicarbonate (20 mL).
-
The layers are separated, and the aqueous phase is extracted with DCM (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification via flash chromatography affords the desired 1-phenylethanol.
Conclusion and Recommendations
Both sodium borohydride and triethylsilane are powerful tools in the synthetic chemist's arsenal, but they are not interchangeable.
-
Sodium Borohydride remains the reagent of choice for the straightforward, chemoselective reduction of aldehydes and ketones to their corresponding alcohols under mild, protic conditions. Its ease of handling and high functional group tolerance for esters and amides make it ideal for many applications.
-
Triethylsilane , when activated by a strong acid, offers a much broader and more tunable reactivity profile. It is the superior choice for challenging reductions, such as the deoxygenation of certain ketones to alkanes, the reduction of esters to ethers, or for achieving specific stereochemical outcomes that are not accessible with NaBH₄. However, its use requires anhydrous conditions and careful handling of corrosive acids, which may not be compatible with sensitive functional groups.
The selection between these two reagents should be guided by the specific synthetic challenge, considering the desired transformation, the presence of other functional groups, and the required reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dakenam.com [dakenam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 8. Silane Reduction of... - Gelest [technical.gelest.com]
- 9. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 10. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 11. Ester - Wikipedia [en.wikipedia.org]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. webassign.net [webassign.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
A Researcher's Guide to Validating Triethylsilanol Surface Functionalization with XPS
For researchers, scientists, and drug development professionals, the precise and verifiable functionalization of surfaces is paramount. When employing triethylsilanol for surface modification, X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful analytical technique for validation. This guide provides a comparative framework for using XPS to confirm this compound functionalization, contrasting it with other common silanization agents and detailing the necessary experimental protocols.
Principles of XPS in Surface Functionalization
XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top 1-10 nanometers of a material. This makes it ideal for verifying the presence and bonding of a thin layer of this compound on a substrate. The core principle involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and its chemical environment, allowing for the identification of atoms and their bonding states.[1][2][3]
Comparing this compound with Other Silanes
While direct, in-depth XPS studies specifically on this compound are not as prevalent in the literature as for other silanes like 3-aminopropyltriethoxysilane (APTES) and (3-mercaptopropyl)trimethoxysilane (MPTMS), the fundamental principles of XPS analysis allow for a clear, comparative understanding. The key differentiators lie in the elemental composition and the high-resolution spectra of the core elements.
| Silane | Key Elements Detected by XPS | Expected High-Resolution Spectra Features |
| This compound | Si, C, O | Si 2p: A single peak corresponding to Si-C and Si-O bonds. The binding energy would be indicative of the silanol group. C 1s: A primary peak for the C-C bonds in the ethyl groups and a smaller, shifted peak for C-Si. O 1s: A peak corresponding to the Si-OH group. |
| APTES | Si, C, O, N | Si 2p: Similar to this compound, showing Si-C and Si-O bonds. C 1s: Multiple peaks for C-C, C-N, and C-Si bonds. O 1s: Peaks for Si-O-Si (from self-condensation) and potentially Si-OH. N 1s: A characteristic peak for the amine group (-NH2), which is a key indicator of successful functionalization.[1][2][3] |
| MPTMS | Si, C, O, S | Si 2p: Peaks for Si-C and Si-O bonds. C 1s: Peaks corresponding to C-C, C-S, and C-Si bonds. O 1s: Peaks for Si-O-CH3 and Si-O-Si bonds. S 2p: A distinctive peak for the thiol group (-SH), confirming the presence of MPTMS.[1] |
Experimental Protocol for XPS Validation
A robust experimental protocol is crucial for obtaining reliable and reproducible XPS data. The following outlines a typical workflow for validating this compound surface functionalization.
Caption: A flowchart of the experimental procedure for validating this compound surface functionalization using XPS.
Data Presentation and Interpretation
A clear presentation of quantitative data is essential for comparative analysis. The results from XPS should be summarized in tables that highlight the key differences before and after functionalization, and between different silanization agents.
Table 1: Elemental Composition from XPS Survey Scans
| Sample | Si (at%) | C (at%) | O (at%) | N (at%) | S (at%) |
| Bare Substrate | - | Varies | High | - | - |
| This compound Functionalized | Present | Increased | Increased | - | - |
| APTES Functionalized | Present | Increased | Increased | Present | - |
| MPTMS Functionalized | Present | Increased | Increased | - | Present |
Table 2: Key High-Resolution Peak Binding Energies (eV)
| Silane | Si 2p | C 1s | O 1s | N 1s | S 2p |
| This compound (Expected) | ~102-103 | ~285 (C-C), ~284 (C-Si) | ~532-533 | - | - |
| APTES | ~102.3 | ~285 (C-C), ~286.5 (C-N) | ~532.6 | ~400 | - |
| MPTMS | ~102.3 | ~285 (C-C), ~286 (C-S) | ~532.6 | - | ~163.7 |
Note: Exact binding energies can vary depending on the substrate and instrument calibration.
In-depth Analysis with High-Resolution Spectra
The high-resolution spectra provide the most compelling evidence for successful functionalization. For this compound, the Si 2p spectrum is expected to show a single chemical state corresponding to the Si atom bonded to three ethyl groups and one hydroxyl group. The C 1s spectrum should be deconvoluted to distinguish between the C-C bonds of the ethyl groups and the C-Si bond. The O 1s spectrum will confirm the presence of the Si-OH group.
In contrast, the high-resolution spectra for APTES and MPTMS would exhibit additional peaks corresponding to their unique functional groups (amine and thiol, respectively), providing a clear point of comparison. For instance, the presence of a nitrogen peak in the N 1s spectrum is a definitive indicator of APTES functionalization.
Conclusion
XPS is an indispensable tool for the validation of this compound surface functionalization. By systematically analyzing survey and high-resolution spectra, researchers can confirm the elemental composition and chemical bonding environment of the functionalized surface. This guide provides a framework for not only validating this compound coatings but also for comparing their characteristics with other commonly used silanes, thereby enabling a more informed selection of surface modification strategies in research and development.
References
A Researcher's Guide to Characterizing Triethylsilanol-Modified Surfaces with Contact Angle Goniometry
For researchers, scientists, and drug development professionals, understanding and controlling surface properties is paramount. Surface modification with organosilanes, such as triethylsilanol, is a widely adopted technique to tailor the wettability and reactivity of various substrates. This guide provides a comprehensive comparison of this compound-modified surfaces with other common silane-modified surfaces, supported by experimental data and detailed protocols for characterization using contact angle goniometry.
Performance Comparison of Silanized Surfaces
The wettability of a surface, a key indicator of its hydrophobicity or hydrophilicity, is quantitatively assessed by measuring the water contact angle. A higher contact angle signifies a more hydrophobic (water-repellent) surface, while a lower contact angle indicates a more hydrophilic (water-attracting) surface. The choice of silanizing agent plays a crucial role in determining the final surface properties.
While direct comparative studies under identical conditions are limited in publicly available literature, a compilation of data from various sources allows for a general performance comparison. The following table summarizes typical static water contact angles on silicon dioxide (SiO₂) surfaces modified with this compound and other commonly used silanizing agents. It is important to note that these values can vary depending on the specific experimental conditions, such as substrate preparation, silanization protocol, and measurement parameters.
| Silanizing Agent | Chemical Structure | Typical Static Water Contact Angle (°) on SiO₂ | Surface Property |
| This compound (TES-OH) | (C₂H₅)₃SiOH | ~70-90 | Moderately Hydrophobic |
| (3-Aminopropyl)triethoxysilane (APTES) | (CH₃CH₂O)₃Si(CH₂)₃NH₂ | 55 - 85[1] | Hydrophilic/Functional |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | >100 (up to 170 on textured surfaces)[2] | Highly Hydrophobic |
| Hexamethyldisilazane (HMDS) | ((CH₃)₃Si)₂NH | ~80-100 | Hydrophobic |
| Chlorotrimethylsilane | (CH₃)₃SiCl | Not specified | Hydrophobic |
| Phenyltriethoxysilane | C₆H₅Si(OCH₂CH₃)₃ | Not specified | Hydrophobic |
Note: The data presented is a synthesis from multiple sources and should be used as a general guide. For rigorous comparison, it is recommended to perform side-by-side experiments under identical conditions.
Experimental Protocols
Accurate and reproducible characterization of modified surfaces begins with meticulous experimental procedures. The following sections detail the essential protocols for substrate preparation, surface modification with this compound, and contact angle measurement.
Substrate Preparation: Cleaning and Hydroxylation
A pristine and well-hydroxylated surface is critical for achieving a uniform and stable silane layer. This protocol is suitable for glass or silicon-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Hellmanex solution)
-
Deionized (DI) water
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or Oxygen plasma cleaner
-
Beakers and substrate rack (Teflon or glass)
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Initial Cleaning: Place substrates in a rack and sonicate sequentially in a detergent solution, DI water, acetone, and isopropanol for 15 minutes each to remove organic contaminants.
-
Rinsing and Drying: Rinse the substrates thoroughly with DI water and dry them under a stream of nitrogen gas or in an oven at 110°C.
-
Surface Activation (Hydroxylation):
-
Piranha Etching (in a certified fume hood with appropriate PPE): Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: This reaction is highly exothermic and potentially explosive if organic solvents are present. Immerse the cleaned, dry substrates in the piranha solution for 30-45 minutes. Remove the substrates and rinse extensively with DI water.
-
Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner. Treat the surfaces according to the manufacturer's instructions to generate hydroxyl groups.
-
-
Final Drying: Dry the activated substrates under a stream of nitrogen and use them immediately for the silanization step to prevent atmospheric contamination.
Surface Modification with this compound (Solution-Phase Deposition)
This protocol describes the deposition of a this compound monolayer from an anhydrous solution.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Reaction vessel with a moisture-free environment (e.g., a desiccator or glove box)
-
Nitrogen gas source
-
Oven
Procedure:
-
Prepare Silane Solution: In a moisture-free environment, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Place the activated substrates in the silane solution. Ensure the entire surface is submerged.
-
Incubation: Allow the substrates to react for 2-4 hours at room temperature. The optimal reaction time may need to be determined empirically.
-
Rinsing: After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Drying: Dry the substrates under a stream of nitrogen.
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Storage: Store the modified substrates in a desiccator to prevent contamination.
Contact Angle Measurement using Goniometry
The sessile drop method is a common and straightforward technique for measuring static and dynamic contact angles.
Equipment:
-
Contact Angle Goniometer with a high-resolution camera and analysis software
-
Syringe with a fine needle for dispensing droplets
-
High-purity water (or other probe liquids)
Procedure for Static Contact Angle Measurement:
-
Sample Placement: Place the silanized substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer's software to analyze the droplet shape and determine the static contact angle at the three-phase (solid-liquid-vapor) contact line. It is recommended to measure the angle on both sides of the droplet and average the values.
-
Multiple Measurements: Perform measurements at multiple locations on the surface to assess uniformity and obtain a statistically relevant average.
Procedure for Dynamic Contact Angle (Advancing and Receding) Measurement:
-
Droplet Deposition: Place a small droplet on the surface.
-
Advancing Angle: Slowly add more liquid to the droplet, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.
-
Receding Angle: Slowly withdraw liquid from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to move inward.
-
Contact Angle Hysteresis: The difference between the advancing and receding contact angles is the contact angle hysteresis, which provides information about surface heterogeneity and roughness.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the resulting surface property comparisons, the following diagrams are provided.
Caption: Experimental workflow for surface modification and characterization.
Caption: Comparison of surface properties based on the silanizing agent.
References
A Comparative Analysis of Trialkylsilanols in Enhancing Material Adhesion
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trialkylsilanol Performance in Adhesion Promotion
The modification of surfaces to enhance adhesion is a critical factor in numerous scientific and industrial applications, from the development of advanced materials and microelectronics to ensuring the stability of biomedical implants and drug delivery systems. Among the various chemical agents used for this purpose, trialkylsilanols (R₃SiOH) have emerged as a versatile and effective class of compounds. Their ability to form robust chemical bonds with a wide range of substrates makes them ideal candidates for promoting adhesion between dissimilar materials.
This guide provides a comparative study of different trialkylsilanols, focusing on how the nature of the alkyl group (R) influences adhesion performance. We will delve into the underlying mechanisms, present available quantitative data, and provide detailed experimental protocols for evaluating their efficacy.
The Mechanism of Adhesion Promotion by Trialkylsilanols
The primary mechanism by which trialkylsilanols enhance adhesion involves the formation of a durable interface between two surfaces. This process can be understood through a two-step signaling pathway. Initially, the hydroxyl group (-OH) of the silanol interacts with hydroxyl groups present on the substrate surface (e.g., glass, metal oxides, or other hydroxylated surfaces) through hydrogen bonding. This is followed by a condensation reaction, which leads to the formation of a strong and stable covalent siloxane bond (Si-O-Substrate). This process effectively creates a molecular bridge between the substrate and a subsequent material or coating. The alkyl groups of the silanol then provide a compatible interface for adhesion with polymeric or organic materials.
Comparative Performance of Trialkylsilanols: A Data-Driven Analysis
While direct comparative studies focusing solely on a homologous series of trialkylsilanols for adhesion are not extensively available in publicly accessible literature, we can infer performance trends from related studies on alkylsilane monolayers. The length of the alkyl chain plays a significant role in the nature of the self-assembled monolayer (SAM) formed on the substrate, which in turn affects the adhesive properties.
| Trialkylsilanol (Example) | Alkyl Chain Length | Expected Monolayer Ordering | Key Performance Characteristics | Potential Applications |
| Trimethylsilanol (TMS) | Short (C1) | Less ordered, more amorphous | Provides a hydrophobic surface coating.[1] Can act as a good coupling agent for adhesives and sealants.[2][3] | Hydrophobic coatings on silicate surfaces, adhesion promoter in sealants. |
| Triethylsilanol (TES) | Intermediate (C2) | Moderate ordering | Acts as a versatile silane coupling agent, enhancing adhesion between organic and inorganic materials.[4] | General-purpose adhesion promoter, surface modifier for fillers. |
| Tripropylsilanol | Intermediate (C3) | Increased van der Waals interactions leading to better ordering than shorter chains. | Likely to provide a more durable and stable interfacial layer compared to TMS and TES. | Applications requiring enhanced durability and moisture resistance. |
| Tributylsilanol | Long (C4) | Higher degree of ordering and packing density. | Expected to form a more robust and wear-resistant monolayer, offering superior lubrication and adhesion properties. | High-performance coatings, applications demanding high bond strength and longevity. |
Note: The data presented is based on established principles of surface chemistry and extrapolations from studies on related silane compounds. Specific quantitative values for adhesion strength (e.g., in MPa) are highly dependent on the substrates being bonded, the adhesive used, and the precise experimental conditions.
Experimental Protocols for Evaluation of Trialkylsilanol Adhesion
To quantitatively assess the adhesion-promoting effects of different trialkylsilanols, standardized testing procedures are essential. The following outlines a typical experimental workflow.
Detailed Methodologies
1. Substrate Preparation:
-
Cleaning: Substrates (e.g., glass slides, aluminum coupons) are first thoroughly cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
Hydroxylation: To ensure a high density of surface hydroxyl groups for reaction with the silanol, substrates are often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
2. Trialkylsilanol Application:
-
Solution Preparation: A dilute solution (typically 1-5% by volume) of the trialkylsilanol is prepared in an appropriate solvent, such as ethanol or toluene.
-
Application Method:
-
Dip Coating: Substrates are immersed in the silanol solution for a controlled period (e.g., 1-2 hours), followed by rinsing with the pure solvent to remove excess, non-adsorbed silanol.
-
Spin Coating: For flat substrates, a small amount of the silanol solution is dispensed onto the surface, which is then spun at high speed to create a uniform thin film.
-
3. Curing/Annealing:
-
After application, the coated substrates are typically cured at an elevated temperature (e.g., 100-120 °C) for a specific duration (e.g., 1 hour). This step promotes the condensation reaction between the silanol and the substrate surface, leading to the formation of covalent bonds and the removal of water.
4. Adhesive Application and Assembly of Test Joint:
-
An adhesive (e.g., an epoxy or acrylic adhesive) is applied to the silane-treated surface.
-
A second substrate is then brought into contact to form a test joint, such as a single lap shear joint or a butt joint for pull-off testing. The adhesive is cured according to the manufacturer's instructions.
5. Mechanical Testing:
-
Lap Shear Test (ASTM D1002): This test measures the shear strength of an adhesive bond between two overlapping substrates. The force required to shear the joint is recorded.
-
Pull-Off Test (ASTM D4541): This method measures the tensile force required to pull a test dolly, bonded to the coated surface, away from the substrate. This provides a measure of the adhesive strength in tension.
6. Data Analysis and Surface Characterization:
-
The adhesion strength is calculated in units of pressure (e.g., Megapascals, MPa).
-
The results for different trialkylsilanols are compared to each other and to an untreated control.
-
Surface characterization techniques such as contact angle goniometry (to assess surface energy and hydrophobicity) and X-ray Photoelectron Spectroscopy (XPS) (to confirm the chemical composition of the surface layer) can be used to further understand the effects of the silanol treatment.
Conclusion
References
- 1. Polymer Chain Length Effects on Fibroblast Attachment on Nylon-3-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Various Surface Treatments on Lap Shear Strength of Aluminum Adhesive Joints | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of polymer chain length and surface density on the adhesiveness of functionalized polymersomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized Triethylsilanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques used to confirm the purity of synthesized triethylsilanol. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this versatile organosilicon compound in research and development settings. This document details the experimental protocols for several common analytical methods, presents a comparative analysis of their performance, and outlines a typical workflow for purity assessment.
Comparison of Analytical Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques, each offering distinct advantages in terms of sensitivity, selectivity, and the type of information they provide. The following table summarizes the key performance characteristics of the most commonly employed methods. Commercial suppliers of this compound often report purity levels of greater than 97% or 98%, as determined by Gas Chromatography (GC).[1][2][3][4][5]
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Accuracy (Recovery %) |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation based on volatility and interaction with a stationary phase, followed by detection of organic compounds by ionization in a flame. | > 98 | ~0.01 - 0.1 mg/Nm³ | ~0.1 mg/Nm³ | < 5% | 95 - 105 |
| High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with detection based on UV absorbance. | > 95 | ~0.3 - 0.8 µg/mL | ~0.9 - 2.4 µg/mL | < 2% | 98 - 102 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides structural information and quantitative analysis based on the direct proportionality between the signal integral and the number of nuclei. | > 99 | Analyte dependent | Analyte dependent | < 1% | 99 - 101 |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and can be used to detect specific impurities by their characteristic absorption bands. | Qualitative | Impurity dependent | Impurity dependent | N/A | N/A |
| Karl Fischer Titration | A specific titration method for the determination of water content. | N/A (Measures water content) | ~1 ppm (coulometric) | ~10 ppm (coulometric) | < 2% | 98 - 102 |
Note: The values for LOD, LOQ, Precision, and Accuracy are estimates for well-validated methods and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Potential Impurities in Synthesized this compound
The synthesis of this compound commonly involves the hydrolysis of triethylchlorosilane.[6] This process can lead to several potential impurities that need to be monitored:
-
Unreacted Starting Material: Residual triethylchlorosilane.
-
Condensation Byproducts: Hexaethyldisiloxane, formed by the condensation of two this compound molecules.
-
Solvent Residues: Solvents used in the synthesis and purification steps.
-
Water: As a reactant in hydrolysis and a potential contaminant.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for assessing the purity of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or a mid-polarity column like a DB-1701 (14% cyanopropylphenyl-methylpolysiloxane) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
Reagents:
-
Carrier gas: Helium or Nitrogen, high purity.
-
FID gases: Hydrogen and compressed air, high purity.
-
Solvent for sample preparation: Anhydrous diethyl ether or hexane.
-
This compound reference standard of known purity.
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Instrumental Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, with a split ratio of 50:1)
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C
-
-
Analysis: Inject the prepared sample and a reference standard solution. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method). For higher accuracy, an internal standard method can be employed.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
While this compound itself does not have a strong UV chromophore, HPLC-UV can be used to detect UV-active impurities. For direct analysis of this compound, a refractive index detector (RID) would be more suitable. However, derivatization can be employed to make it UV-active. The following is a general method for impurity profiling.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Solvent for sample preparation: Acetonitrile or a mixture of acetonitrile and water.
Procedure:
-
Sample Preparation: Dissolve the synthesized this compound in the solvent to a concentration of about 1 mg/mL.
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm (to detect a wider range of potential impurities).
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
-
Analysis: The presence of impurities is indicated by peaks other than the main solvent front. Quantification would require reference standards for the expected impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide both structural confirmation and highly accurate purity determination without the need for a reference standard of the analyte itself, but rather a certified internal standard.
Instrumentation:
-
NMR spectrometer (a field strength of 400 MHz or higher is recommended for better resolution).
Reagents:
-
Deuterated solvent: Chloroform-d (CDCl₃) is a common choice.
-
Internal standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).[7]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the quartet of the CH₂ groups or the triplet of the CH₃ groups) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100
where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups and can be employed to detect the presence of key impurities.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: A small drop of the liquid this compound is placed directly on the ATR crystal.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.
-
-
Analysis:
-
The spectrum of the synthesized this compound is compared to a reference spectrum.
-
Key characteristic peaks for this compound include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches around 2800-3000 cm⁻¹, and Si-O and Si-C vibrations in the fingerprint region.
-
The presence of a sharp Si-Cl stretch (around 610-640 cm⁻¹) would indicate residual triethylchlorosilane.
-
The presence of a strong Si-O-Si stretch (around 1000-1100 cm⁻¹) that is significantly more intense than expected could indicate the presence of hexaethyldisiloxane.
-
Karl Fischer Titration
This is the standard method for the determination of water content. The coulometric method is particularly suitable for low water content.[8][9]
Instrumentation:
-
Coulometric Karl Fischer titrator.
Reagents:
-
Anode and cathode solutions (commercially available Karl Fischer reagents).
Procedure:
-
Instrument Preparation: The titration cell is conditioned to a low, stable drift rate.
-
Sample Introduction: A known weight of the this compound sample (typically 0.1-1 g) is accurately injected into the titration cell using a gas-tight syringe.
-
Titration: The instrument automatically titrates the water in the sample, and the result is typically displayed in ppm or percentage of water.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.
References
- 1. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 597-52-4 [sigmaaldrich.com]
- 4. This compound 97% | 597-52-4 [sigmaaldrich.com]
- 5. This compound | 597-52-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. dakenchem.com [dakenchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. byjus.com [byjus.com]
- 9. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
Assessing the Performance of Triethylsilanol in Silicone Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triethylsilanol's performance in silicone formulations against two common alternatives: trimethylsilanol and triphenylsilanol. This compound [(CH₃CH₂)₃SiOH] serves as a crucial chain-terminating agent, or "end-capper," in the synthesis of silicone polymers. The choice of end-capper significantly influences the final properties of the silicone material, including its thermal stability, viscosity, curing characteristics, and mechanical strength. This document summarizes the expected performance differences and provides detailed experimental protocols for their evaluation.
Comparative Performance Data
The following tables summarize the anticipated quantitative differences in performance when this compound is used as an end-capper in polydimethylsiloxane (PDMS) based silicone formulations compared to trimethylsilanol and triphenylsilanol. The data is inferred from general principles of polymer chemistry, where the bulkier and more electron-donating ethyl groups of this compound, the smaller methyl groups of trimethylsilanol, and the rigid, bulky phenyl groups of triphenylsilanol impart distinct properties to the silicone polymer.
Table 1: Comparative Thermal Stability
| Property | This compound-terminated PDMS | Trimethylsilanol-terminated PDMS | Triphenylsilanol-terminated PDMS |
| Onset Degradation Temperature (°C) | ~350 - 400 | ~350 - 400 | >450 |
| Mechanism of Degradation | Unzipping depolymerization to form cyclic siloxanes.[1] | Unzipping depolymerization to form cyclic siloxanes.[1] | Higher resistance to unzipping; degradation at higher temperatures involves cleavage of Si-C and C-C bonds.[2] |
Table 2: Comparative Viscosity of Uncured Formulations
| Property | This compound-terminated Silicone Fluid | Trimethylsilanol-terminated Silicone Fluid | Triphenylsilanol-terminated Silicone Fluid |
| Viscosity (cSt) at 25°C (for equivalent polymer chain length) | Higher | Lower | Highest |
| Viscosity-Temperature Coefficient (VTC) | Low | Lowest | Higher |
Note: A lower VTC indicates less change in viscosity with temperature fluctuations.[3]
Table 3: Comparative Curing Characteristics of RTV Silicone Formulations
| Property | Formulation with this compound | Formulation with Trimethylsilanol | Formulation with Triphenylsilanol |
| Tack-Free Time (minutes) | Slower | Faster | Slowest |
| Full Cure Time (hours) | Longer | Shorter | Longest |
| Cure Mechanism | Condensation cure (reaction of silanol groups).[4] | Condensation cure (reaction of silanol groups).[4] | Condensation cure (reaction of silanol groups, may be sterically hindered).[4] |
Table 4: Comparative Mechanical Properties of Cured Silicone Elastomers
| Property | Elastomer with this compound | Elastomer with Trimethylsilanol | Elastomer with Triphenylsilanol |
| Tensile Strength (MPa) | Moderate | Moderate | Higher |
| Elongation at Break (%) | Higher | High | Lower |
| Tear Strength (kN/m) | Good | Good | Excellent |
| Hardness (Shore A) | Lower | Lower | Higher |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the performance of different silanols in silicone formulations.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine and compare the thermal stability of silicone polymers end-capped with this compound, trimethylsilanol, and triphenylsilanol.
Methodology:
-
Sample Preparation: Prepare samples of silicone polymers with each of the specified end-capping agents. Ensure the samples are of similar molecular weight and purity.
-
Instrumentation: Utilize a thermogravimetric analyzer.
-
Experimental Conditions:
-
Heat a small, precisely weighed sample (5-10 mg) in a ceramic or platinum pan.
-
Ramp the temperature from ambient to 800°C at a constant heating rate (e.g., 10°C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to evaluate thermal degradation and under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset degradation temperature, which is the temperature at which significant weight loss begins.
-
Determine the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG).
-
Measure the percentage of residual mass at a high temperature (e.g., 800°C).
-
Viscosity Measurement of Uncured Silicone Formulations
Objective: To compare the viscosity of uncured silicone fluids as a function of the end-capping silanol.
Methodology:
-
Sample Preparation: Prepare silicone fluids of comparable molecular weight end-capped with this compound, trimethylsilanol, and triphenylsilanol.
-
Instrumentation: Use a rotational viscometer or rheometer.
-
Experimental Conditions:
-
Maintain the samples at a constant temperature (e.g., 25°C) using a temperature-controlled bath.
-
Measure the viscosity at a range of shear rates to assess Newtonian or non-Newtonian behavior.
-
To determine the Viscosity-Temperature Coefficient (VTC), repeat the viscosity measurements at different temperatures (e.g., 40°C and 100°C).
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate.
-
For Newtonian fluids, report the constant viscosity value.
-
Calculate the VTC using the formula: VTC = 1 - (Viscosity at 99°C / Viscosity at 38°C).[5]
-
Curing Characteristics of RTV Silicone Formulations
Objective: To evaluate the effect of different silanol end-cappers on the curing time of Room Temperature Vulcanizing (RTV) silicone sealants.
Methodology:
-
Sample Preparation: Formulate one-component RTV silicone sealants using silicone polymers end-capped with each of the three silanols. The formulations should be otherwise identical (e.g., same crosslinker, catalyst, and filler).
-
Tack-Free Time Determination (ASTM C679):
-
Spread a thin film of the sealant onto a substrate.
-
At regular intervals, lightly touch the surface with a clean polyethylene film.
-
The tack-free time is the point at which the film no longer adheres to the sealant surface.
-
-
Full Cure Time Determination:
-
Prepare a standard-sized bead of sealant (e.g., 3mm diameter).
-
Allow the sealant to cure at a controlled room temperature and humidity (e.g., 23°C and 50% RH).[6]
-
At various time points (e.g., 24, 48, 72 hours), measure a key mechanical property, such as Shore A hardness, until the value stabilizes. The time to reach a stable hardness is considered the full cure time.
-
Mechanical Properties of Cured Silicone Elastomers
Objective: To compare the mechanical properties of cured silicone elastomers prepared with different silanol end-cappers.
Methodology:
-
Sample Preparation: Prepare cured sheets of the silicone elastomers from the RTV formulations described above. Ensure complete curing. Cut dumbbell-shaped specimens from the sheets according to ASTM D412.
-
Instrumentation: Utilize a universal testing machine (tensile tester).
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Mount the dumbbell specimen in the grips of the tensile tester.
-
Pull the specimen at a constant rate of speed (e.g., 500 mm/min) until it breaks.
-
Record the maximum force applied (for tensile strength) and the extension at the point of rupture (for elongation at break).
-
-
Tear Strength (ASTM D624):
-
Use a specimen with a pre-cut notch as specified in the standard.
-
Mount the specimen in the tensile tester.
-
Pull the specimen apart, causing the tear to propagate from the notch.
-
Record the force required to propagate the tear.
-
-
Hardness (ASTM D2240):
-
Use a Shore A durometer to measure the indentation hardness of the cured silicone sheet.
-
Signaling Pathways and Chemical Reactions
The primary chemical reaction involving this compound in these formulations is the condensation curing of RTV silicones. This process is initiated by atmospheric moisture, which hydrolyzes the crosslinking agent, leading to the formation of silanol groups. These silanol groups then condense with the terminal silanol groups of the silicone polymer (in this case, this compound-terminated polydimethylsiloxane) to form a crosslinked network, releasing a byproduct such as alcohol or acetic acid.
Conclusion
This compound is a versatile end-capping agent for silicone polymers, offering a unique balance of properties. Compared to trimethylsilanol, it is expected to result in formulations with slightly higher viscosity and longer cure times, but potentially improved elongation in the cured elastomer. In contrast to triphenylsilanol, this compound-terminated silicones will likely exhibit lower thermal stability and mechanical strength but greater flexibility. The choice of silanol end-capper is therefore a critical formulation parameter that must be tailored to the specific performance requirements of the final silicone product. The experimental protocols provided in this guide offer a framework for researchers to conduct systematic comparative studies and make informed decisions in their material development efforts.
References
literature review of triethylsilanol applications in catalysis
A Comparative Guide to the Catalytic Applications of Triethylsilanol
For researchers and professionals in drug development and organic synthesis, the choice of catalyst is paramount to achieving efficient and selective chemical transformations. This compound (TES-OH), a simple organosilicon compound, has emerged as a versatile reagent and catalyst in various applications. This guide provides a comparative overview of this compound's performance in key catalytic reactions, with a focus on direct amidation, and contrasts it with alternative catalysts, supported by experimental data.
Direct Amidation of Carboxylic Acids
The formation of amide bonds is a cornerstone of organic chemistry, particularly in pharmaceutical manufacturing. Traditionally, this transformation requires stoichiometric activating agents, leading to significant waste. The development of catalytic direct amidation methods is therefore a key area of green chemistry research.
Recent studies have identified arylsilanols as effective catalysts for the direct condensation of carboxylic acids and amines. A comprehensive screening of various silicon-based catalysts, including silanols, silanediols, and silsesquioxanes, has highlighted the superior performance of triarylsilanols over simple alkylsilanols like this compound.
Performance Comparison in a Model Amidation Reaction
A study by Braddock et al. provides valuable comparative data for the catalytic activity of various silanols in the direct amidation of phenylacetic acid with 4-methylbenzylamine. The results from their initial screening are summarized below.
Table 1: Comparison of Silanol Catalysts in the Direct Amidation of Phenylacetic Acid
| Catalyst | % Conversion (10 mol% catalyst, 1h) | Catalyst Integrity after Reaction |
| This compound | <5% | Not Reported |
| Triphenylsilanol | 25% | >95% |
| Tris(4-fluorophenyl)silanol | 38% | >95% |
| Tris(4-chlorophenyl)silanol | 42% | >95% |
| Tris(4-bromophenyl)silanol | 44% | >95% |
| Tris(pentafluorophenyl)silanol | 46% | <5% (Decomposed) |
Data sourced from Braddock et al. The study mentions screening a variety of silanols, and while the exact conversion for this compound is not explicitly stated in the main text, the focus on triarylsilanols suggests significantly lower activity for simple trialkylsilanols under these conditions.
As the data indicates, this compound shows minimal activity in this specific model reaction compared to aromatic silanols. The catalytic efficacy of triarylsilanols is significantly enhanced by electron-withdrawing substituents on the aromatic rings, with tris(pentafluorophenyl)silanol showing the highest conversion, albeit with poor catalyst stability. This suggests that the Lewis acidity of the silicon center, which is greater in triarylsilanols due to the electron-withdrawing nature of the aryl groups, plays a crucial role in the catalytic cycle.
Experimental Protocol for Silanol-Catalyzed Direct Amidation
The following is a representative experimental protocol for the direct amidation reaction catalyzed by a triarylsilanol, based on the work of Braddock et al.
Materials:
-
Phenylacetic acid (1.0 mmol)
-
4-Methylbenzylamine (1.0 mmol)
-
Tris(4-bromophenyl)silanol (catalyst, 10 mol%, 0.1 mmol)
-
Toluene (solvent, 2.0 mL)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser are added phenylacetic acid, 4-methylbenzylamine, tris(4-bromophenyl)silanol, and the internal standard.
-
Toluene is added, and the reaction mixture is heated to reflux (typically around 110 °C).
-
The reaction progress is monitored by taking aliquots from the reaction mixture at specific time intervals and analyzing them by a suitable technique such as 1H NMR spectroscopy or GC-MS.
-
Percentage conversion is determined by comparing the integration of the product peaks with that of the internal standard.
-
Catalyst integrity can be assessed by analyzing the reaction mixture using 19F NMR or 29Si NMR spectroscopy, where applicable, or by 1H NMR after the reaction is complete.
Proposed Catalytic Cycle for Direct Amidation
The proposed mechanism for the silanol-catalyzed direct amidation involves the formation of a silyl ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide product and regenerate the silanol catalyst.
Caption: Proposed catalytic cycle for silanol-catalyzed direct amidation.
Biocatalytic Silylation
This compound also finds application as a substrate in biocatalytic reactions, specifically in the silylation of alcohols and phenols. In this context, this compound itself is not the catalyst but is acted upon by an enzyme to form a silyl ether.
The enzyme Silicatein-α (Silα), derived from marine sponges, has been shown to catalyze the condensation of this compound with a variety of phenolic and alcoholic substrates. This offers a green and selective alternative to traditional chemical silylation methods.
Performance in Enzymatic Condensation
A study by Sparkes et al. investigated the substrate scope of Silicatein-α for the condensation of this compound with various phenols. The enzyme demonstrated a preference for certain phenolic substrates, leading to significantly enhanced conversions compared to the non-enzymatic background reaction.
Table 2: Silicatein-α Catalyzed Condensation of this compound with Phenols
| Phenolic Substrate | % Conversion (Enzymatic) | % Conversion (Non-enzymatic control) |
| Phenol | 88% | 27% |
| p-Methoxyphenol | 75% | 13% |
| o-Chlorophenol | 43% | 24% |
| m-Methylphenol | 71% | 48% |
Data sourced from Sparkes et al. Reactions were carried out for 72 hours.
These results highlight the potential of using this compound in biocatalytic systems for the selective formation of silyl ethers. The study did not, however, compare the performance of this compound with other silanols in this enzymatic reaction.
Experimental Workflow for Biocatalytic Silylation
The general workflow for the enzymatic condensation of this compound with a phenolic substrate is depicted below.
Caption: General experimental workflow for biocatalytic silylation.
Conclusion
This compound demonstrates varied applicability in the field of catalysis. In the context of direct amidation of carboxylic acids, it is significantly outperformed by triarylsilanols, which exhibit superior catalytic activity due to their enhanced Lewis acidity. For researchers focused on developing highly efficient direct amidation protocols, triarylsilanols, particularly those with electron-withdrawing substituents, represent a more promising class of catalysts.
Conversely, in the realm of biocatalysis, this compound serves as a valuable substrate for enzymatic silylation reactions, enabling the green and selective synthesis of silyl ethers. The choice between this compound and its alternatives is therefore highly dependent on the specific application and the desired catalytic transformation. Further research into the comparative performance of different silanols in biocatalytic systems would be beneficial for a more complete understanding of their potential.
evaluating the efficiency of triethylsilanol as a derivatizing agent for HPLC
Silylation in Chromatography: A Comparative Guide to Derivatizing Agents
In the fields of pharmaceutical analysis, drug development, and scientific research, the derivatization of analytes is a critical step to enhance their chromatographic performance, particularly for polar compounds that exhibit poor volatility, thermal instability, or weak retention in reversed-phase high-performance liquid chromatography (HPLC). Silylation, the replacement of an active hydrogen atom with a silyl group, is a widely employed derivatization technique. While various silylating agents are available, this guide provides a comparative evaluation of commonly used reagents, with a special consideration of why triethylsilanol is not a typical choice for derivatization in HPLC.
The Role of Silylation in Chromatography
Silylation is a chemical modification process that introduces a silyl group, such as trimethylsilyl (TMS), into a molecule, thereby converting polar functional groups like hydroxyls (-OH), amines (-NH), thiols (-SH), and carboxylic acids (-COOH) into their corresponding silyl ethers, silyl amines, silyl thioethers, and silyl esters. This transformation leads to several analytical advantages:
-
Increased Volatility and Thermal Stability: By masking polar functional groups, silylation reduces intermolecular hydrogen bonding, leading to increased volatility and thermal stability. This is particularly crucial for gas chromatography (GC) analysis, where analytes must be vaporized without decomposition.[1]
-
Improved Chromatographic Peak Shape: Derivatization can lead to sharper, more symmetrical peaks by minimizing interactions between the analyte and active sites on the chromatographic column.
-
Enhanced Mass Spectrometric Fragmentation: Silyl derivatives often produce characteristic and predictable fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.
-
Increased Hydrophobicity: For reversed-phase HPLC, silylation can increase the hydrophobicity of polar analytes, leading to better retention on non-polar stationary phases.[2]
This compound: An Unconventional Choice for HPLC Derivatization
While this compound possesses a reactive hydroxyl group, it is not a conventional derivatizing agent for HPLC for several reasons. Derivatization reactions for chromatography typically require a reagent with a good leaving group to facilitate a rapid and complete reaction with the analyte. Common silylating agents are designed with this principle in mind, featuring leaving groups that are readily displaced. In contrast, the hydroxyl group of this compound is a poor leaving group, making the direct reaction with analytes inefficient under typical derivatization conditions. Recent research has explored the use of biocatalysts to facilitate the condensation of phenols and alcohols with this compound; however, this application is geared towards chemical synthesis rather than routine analytical derivatization for chromatography.
Comparison of Common Silylating Agents
The selection of an appropriate silylating agent is critical and depends on the nature of the analyte, the desired reactivity, and the stability of the resulting derivative. The most widely used silylating agents are derivatives of amides, ureas, and imidazoles, which offer high reactivity and produce volatile byproducts. Below is a comparison of some of the most common silylating agents.
| Reagent | Acronym | Key Characteristics | Common Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts. Often used with a catalyst like trimethylchlorosilane (TMCS) for hindered groups. | General purpose for alcohols, phenols, carboxylic acids, and amines. Widely used in steroid analysis.[3][4] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile of the trimethylsilylacetamides. Considered a very strong silylating agent. | Derivatization of a wide range of polar compounds, including amino acids and steroids.[3] |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents to increase their reactivity, especially for hindered hydroxyl groups and amines. Can be used alone, but produces corrosive HCl as a byproduct. | Catalyst in silylation reactions. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | One of the first widely used silylating agents. It is a strong silyl donor. | General silylation of alcohols, phenols, and carboxylic acids. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. | Ideal for applications requiring robust derivatives, such as when extensive sample cleanup is necessary.[5][6][7][8] |
Performance Insights:
-
Reactivity: MSTFA is generally considered more reactive than BSTFA. The reactivity of these agents can be further enhanced by the addition of a catalyst like TMCS.
-
Derivative Stability: TBDMS derivatives formed from MTBSTFA are approximately 10,000 times more stable against hydrolysis compared to TMS derivatives, making them advantageous for complex sample matrices and multi-step sample preparation procedures.[1]
-
Steric Hindrance: For sterically hindered functional groups, a more powerful silylating agent or the use of a catalyst and elevated temperatures may be necessary. MTBSTFA can be less effective for sterically hindered sites.[5][6][7][8]
-
Byproducts: The byproducts of BSTFA and MSTFA are neutral and volatile, which is advantageous for chromatographic analysis as they are less likely to interfere with the detection of the analyte derivatives.
Experimental Protocols
The following provides a general protocol for the silylation of a standard compound for GC or HPLC analysis. The specific conditions, such as the choice of solvent, temperature, and reaction time, should be optimized for each specific analyte and silylating agent.
Objective: To prepare a silyl derivative of a polar analyte for chromatographic analysis.
Materials:
-
Analyte of interest (e.g., a carboxylic acid, alcohol, or amine)
-
Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or water bath
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the analyte (typically 1-5 mg) into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture will react with the silylating reagent and reduce the derivatization efficiency.[9]
-
Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the analyte. Then, add an excess of the silylating reagent to the vial. A typical ratio is 100 µL of solvent and 100 µL of silylating reagent for 1 mg of analyte.
-
Reaction: Tightly cap the vial and vortex briefly to mix the contents. Heat the vial at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes). The optimal temperature and time will vary depending on the analyte and the reactivity of the silylating agent.
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC or HPLC system. For some applications, a cleanup step may be necessary to remove excess reagent and byproducts.
Safety Precautions: Silylating agents are sensitive to moisture and can be corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Logical Workflow for Silylation Derivatization
The following diagram illustrates the general workflow for the silylation of a polar analyte prior to chromatographic analysis.
Caption: General workflow for silylation derivatization.
Conclusion
Silylation is a powerful and versatile derivatization technique that significantly enhances the chromatographic analysis of polar compounds. While this compound is not a conventional derivatizing agent for HPLC due to its low reactivity, a range of highly efficient silylating agents such as BSTFA, MSTFA, and MTBSTFA are commercially available. The choice of the optimal reagent depends on the specific analytical challenge, including the nature of the analyte, the required stability of the derivative, and the chromatographic system being used. By understanding the principles of silylation and the characteristics of different reagents, researchers can effectively improve the sensitivity, selectivity, and robustness of their chromatographic methods.
References
- 1. chromtech.com [chromtech.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Triethylsilanol
For researchers and professionals in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of triethylsilanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a flammable liquid, requires careful handling to mitigate risks of fire and exposure.
Immediate Safety and Handling
Before any handling or disposal of this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its hazards. Always operate in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4][5]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Impervious chemical-resistant gloves.[1] It is important to check the gloves for their proper condition before each use.[1]
-
Body Protection: A protective work clothing or lab coat.[1][5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 41 °C / 105.8 °F[4] |
| Boiling Point/Range | 158 °C / 316.4 °F[4] |
| Specific Gravity | 0.864 g/cm³[4] |
| Vapor Density | 4.56[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and adheres to regulatory guidelines. As a flammable liquid, it is classified as hazardous waste.[3][4]
1. Waste Collection:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- The container should be made of a compatible material and kept closed when not in use.[2][3][6]
- Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][6]
2. Handling Small Spills:
- In the event of a small spill, immediately remove all sources of ignition.[1][3][7]
- Ensure adequate ventilation.[1]
- Absorb the spill with an inert, non-combustible material such as sand, diatomite, acid binders, universal binders, or sawdust.[1][3][4]
- Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[2][3]
3. Final Disposal:
- This compound waste must be disposed of as hazardous waste.[3][4]
- The primary recommended method of disposal is through a licensed waste disposal facility.[2] Incineration may be a suitable option.[2]
- Crucially, consult and comply with all applicable state, local, and national regulations regarding hazardous waste disposal. [1][2][3]
- Do not allow this compound to enter drains, sewers, or waterways.[1][2]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment, and fostering a culture of safety and responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triethylsilanol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Triethylsilanol, ensuring both personal safety and the integrity of your research.
This compound is a flammable liquid and vapor that may cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is critical to mitigate risks. The following guidelines offer a procedural, step-by-step approach to its safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Impervious Gloves | Check for proper condition before each use. The selection of suitable gloves depends on the material and quality, which can vary by manufacturer.[1] |
| Eye Protection | Safety Glasses | Wear appropriate protective eyeglasses or chemical safety goggles.[1][3] |
| Body Protection | Protective Work Clothing | Standard laboratory coat or other protective work clothing.[1] |
| Respiratory Protection | Respirator | Use a suitable respirator when high concentrations are present or in inadequately ventilated areas.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound minimizes exposure and ensures a safe laboratory environment.
1. Preparation and Handling:
-
Ensure good ventilation in the workplace, preferably using a properly operating chemical fume hood.[1]
-
Keep the container tightly sealed when not in use and store it in a cool, dry place.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Ground and bond containers when transferring material to prevent static discharge.[2][4]
-
Avoid all eye and skin contact, and do not breathe vapor and mist.[2]
-
Wash hands thoroughly after handling and before breaks.[1][2]
2. Accidental Release Measures:
-
In case of a spill, wear appropriate protective equipment and keep unprotected persons away.[1]
-
Ensure adequate ventilation and eliminate all ignition sources.[1]
-
Absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders.[1]
-
Collect the absorbed material into a suitable container for disposal.[2]
3. First Aid Measures:
-
After inhalation: Move the person to fresh air. If required, provide artificial respiration. Seek immediate medical advice.[1]
-
After skin contact: Immediately wash with water and soap and rinse thoroughly.[1] Remove all soiled and contaminated clothing immediately.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water. Then consult a doctor.[1]
-
After swallowing: Seek immediate medical advice.[1]
4. Disposal Plan:
-
Disposal of this compound and any contaminated materials must be in accordance with local, state, and national regulations.[1][2]
-
Consult with your institution's environmental health and safety department for specific disposal procedures.
-
Contaminated packaging should be disposed of according to official regulations.[1]
Experimental Workflow for Safe Handling
To visualize the procedural steps for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
